Eicosane, 1-iodo-
Description
BenchChem offers high-quality Eicosane, 1-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eicosane, 1-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-iodoicosane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBWORFIJZQKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41I | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334435 | |
| Record name | eicosane, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34994-81-5 | |
| Record name | 1-Iodoeicosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34994-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | eicosane, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Iodoeicosane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-iodoeicosane, a long-chain alkyl iodide. The information is curated for professionals in research and development who require detailed chemical data and experimental insights.
Physicochemical Properties
1-Iodoeicosane (C₂₀H₄₁I) is a long-chain saturated alkyl iodide. Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₁I | [1] |
| Molecular Weight | 408.45 g/mol | [2] |
| CAS Number | 34994-81-5 | [1] |
| Melting Point | 41.45 °C | [2] |
| Boiling Point (estimated) | 391.28 °C | [2] |
| Density (estimated) | 1.0758 g/cm³ | [2] |
| Refractive Index (estimated) | 1.4716 | [2] |
| LogP (estimated) | 8.46310 | [2] |
| Exact Mass | 408.22530 u | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| Rotatable Bond Count | 18 | [2] |
Reactivity and Chemical Behavior
As a primary iodoalkane, 1-iodoeicosane is characterized by its reactivity in nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.[1][2] The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group.[2] This inherent reactivity renders 1-iodoeicosane a valuable reagent in organic synthesis for introducing the eicosanyl moiety onto various substrates.
The reactivity of iodoalkanes is the highest among the haloalkanes, following the trend RI > RBr > RCl > RF.[3] This is attributed to the lower bond dissociation energy of the C-I bond.[4]
Experimental Protocols
A common and efficient method for the synthesis of 1-iodoeicosane from 1-eicosanol is the Appel reaction, which utilizes triphenylphosphine and iodine.[5][6]
Materials:
-
1-Eicosanol (1 equivalent)
-
Triphenylphosphine (1.1 equivalents)
-
Iodine (1.1 equivalents)
-
Imidazole (1.1 equivalents, optional but recommended)
-
Anhydrous toluene or other suitable aprotic solvent
Procedure:
-
To a stirred solution of 1-eicosanol and triphenylphosphine in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add imidazole.
-
Slowly add a solution of iodine in anhydrous toluene to the reaction mixture at room temperature. The disappearance of the iodine color indicates the progress of the reaction.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The precipitated triphenylphosphine oxide can be removed by filtration.
-
The filtrate is then washed sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any unreacted iodine), water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-iodoeicosane.
The crude 1-iodoeicosane can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
If necessary, the product can be further purified by silica gel column chromatography.
-
A non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient, is typically used.
-
The fractions containing the pure product are collected and the solvent is evaporated under reduced pressure.
Spectral Data (Predicted)
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a triplet at approximately 3.1-3.3 ppm corresponding to the two protons on the carbon adjacent to the iodine atom (α-protons).[7] The other methylene protons along the chain will appear as a broad multiplet between approximately 1.2-1.4 ppm, with the terminal methyl protons appearing as a triplet around 0.8-1.0 ppm.[7]
-
¹³C NMR: The carbon-13 NMR spectrum will show a distinct signal for the carbon atom bonded to iodine at a chemical shift of approximately 5-15 ppm.[3] The other carbon atoms in the long alkyl chain will have chemical shifts in the typical aliphatic region (approximately 10-35 ppm).[8]
-
Infrared (IR) Spectroscopy: The most characteristic absorption for 1-iodoeicosane in the IR spectrum is the C-I stretching vibration, which is expected to appear in the range of 500-600 cm⁻¹.[2][9] Other prominent peaks will include the C-H stretching vibrations from the alkyl chain at approximately 2850-2960 cm⁻¹.[10]
-
Mass Spectrometry: In the mass spectrum, the molecular ion peak [M]⁺ at m/z = 408 is expected. Common fragmentation patterns for long-chain alkyl iodides include the loss of an iodine atom ([M-127]⁺) and cleavage of C-C bonds along the alkyl chain, leading to a series of fragment ions separated by 14 mass units (CH₂).[11][12] A prominent peak at m/z 127 corresponding to the iodine cation [I]⁺ may also be observed.[13]
Safety and Handling
1-Iodoeicosane should be handled with care in a well-ventilated fume hood.[14][15] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[14] Iodo-compounds can be harmful if swallowed, in contact with skin, or if inhaled.[14] They may cause skin and eye irritation.[16] Store in a tightly sealed container in a cool, dry place, protected from light.[17] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]
- 3. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Introduction to NMR Spectroscopy [wwwchem.uwimona.edu.jm]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass chart Fragmentation | PDF [slideshare.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
- 16. compoundchem.com [compoundchem.com]
- 17. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Synthesis of 1-Iodoeicosane from 1-Eicosanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 1-iodoeicosane from 1-eicosanol, a critical conversion for introducing a reactive iodide functional group onto a long alkyl chain. This transformation is valuable in various research and development applications, including the synthesis of surfactants, lubricants, and complex organic molecules where the iodo-group serves as a versatile intermediate for subsequent carbon-carbon bond formation or nucleophilic substitution reactions. The primary focus of this document is the Appel reaction, a reliable and mild method for the iodination of primary alcohols.
Core Synthesis Methodology: The Appel Reaction
The conversion of 1-eicosanol to 1-iodoeicosane is efficiently achieved via the Appel reaction. This method utilizes triphenylphosphine (PPh₃) and iodine (I₂) in the presence of a weak base, typically imidazole, to facilitate the conversion of the primary alcohol to the corresponding alkyl iodide. The reaction proceeds under relatively mild conditions, minimizing the risk of side reactions.
The overall reaction is as follows:
C₂₀H₄₁OH + PPh₃ + I₂ + Imidazole → C₂₀H₄₁I + PPh₃O + [Imidazole-H]⁺I⁻
The reaction mechanism involves the formation of a phosphonium iodide species from triphenylphosphine and iodine. The alcohol then attacks the phosphonium species, and subsequent elimination, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, yields the desired alkyl iodide.
Quantitative Data Summary
The Appel reaction is a high-yielding method for the iodination of long-chain primary alcohols. The following table summarizes the typical yield for the synthesis of 1-iodoeicosane and related long-chain alkyl iodides.
| Starting Alcohol | Product | Reaction Conditions | Yield (%) |
| 1-Eicosanol | 1-Iodoeicosane | PPh₃, I₂, Imidazole, THF, Reflux, 5h | 70 |
| 1-Hexadecanol | 1-Iodohexadecane | PPh₃, I₂, Imidazole, CH₂Cl₂, RT | ~95 |
| 1-Octadecanol | 1-Iodooctadecane | PPh₃, I₂, Imidazole, CH₂Cl₂, RT | ~96 |
Experimental Protocol: Synthesis of 1-Iodoeicosane
This protocol details the synthesis of 1-iodoeicosane from 1-eicosanol on a 10 mmol scale.
Materials:
-
1-Eicosanol (2.98 g, 10 mmol)
-
Triphenylphosphine (3.93 g, 15 mmol)
-
Iodine (3.81 g, 15 mmol)
-
Imidazole (1.02 g, 15 mmol)
-
Anhydrous Tetrahydrofuran (THF), 100 mL
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane or Ethanol (for recrystallization)
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask containing a magnetic stir bar, add 1-eicosanol (2.98 g, 10 mmol), triphenylphosphine (3.93 g, 15 mmol), and imidazole (1.02 g, 15 mmol).
-
Solvent and Reagent Addition: Add 100 mL of anhydrous THF to the flask. Stir the mixture until the solids are dissolved. Carefully add iodine (3.81 g, 15 mmol) to the solution in portions. The solution will turn dark brown.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After 5 hours, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Quenching: Add saturated aqueous sodium thiosulfate solution to the separatory funnel and shake until the brown color of the excess iodine disappears.
-
Extraction: Add 100 mL of dichloromethane to the separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product. The crude product will contain 1-iodoeicosane and triphenylphosphine oxide.
Purification: Recrystallization
-
Solvent Selection: Given the melting point of 1-iodoeicosane is approximately 41 °C, recrystallization is an effective purification method. Hexane or ethanol are suitable solvents.
-
Procedure: Dissolve the crude product in a minimal amount of hot hexane (or ethanol). If using ethanol, a small amount of water can be added dropwise to the hot solution to induce crystallization upon cooling.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals of 1-iodoeicosane by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Characterization: Determine the melting point of the purified product and characterize by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) to confirm its identity and purity. The expected melting point of 1-iodoeicosane is around 41.45°C.[1]
Visualizations
Reaction Mechanism: Appel Reaction
Caption: Mechanism of the Appel reaction for the synthesis of 1-iodoeicosane.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of 1-iodoeicosane.
References
Technical Guide: Eicosane, 1-iodo-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Eicosane, 1-iodo-, a long-chain alkyl iodide. The information presented herein is intended to support research and development activities by providing key data, experimental methodologies, and a visualization of its chemical utility.
Core Compound Data: Eicosane, 1-iodo-
Eicosane, 1-iodo-, also known as 1-iodoeicosane, is a saturated long-chain alkyl halide. Its chemical structure consists of a twenty-carbon chain with an iodine atom at the terminal position.
CAS Number: 34994-81-5[1][2][3][4]
The physicochemical properties of Eicosane, 1-iodo- are summarized in the table below. This data is essential for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₁I | [1][2][5] |
| Molecular Weight | 408.44 g/mol | [1][2][3][5] |
| Melting Point | 41.45 °C | [2] |
| Boiling Point | 391.28 °C (rough estimate) | [2] |
| Density | 1.0758 g/cm³ (rough estimate) | [2] |
| Refractive Index | 1.4716 (estimate) | [2] |
| LogP | 8.46310 | [2] |
Synthesis and Reactivity
Eicosane, 1-iodo- is a valuable intermediate in organic synthesis, primarily utilized for introducing the long eicosanyl chain into other molecules. The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution reactions.
Experimental Protocol: Synthesis via Finkelstein Reaction
A common and efficient method for the synthesis of 1-iodoalkanes is the Finkelstein reaction. This reaction involves the treatment of an alkyl chloride or bromide with an excess of sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.
Materials:
-
1-Bromoeicosane (or 1-chloroeicosane)
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diatomaceous earth
-
Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromoeicosane (1 equivalent) and anhydrous acetone.
-
Add sodium iodide (1.5 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with 5% sodium thiosulfate solution to remove any unreacted iodine, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-iodoeicosane.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Reactivity: Nucleophilic Substitution
1-Iodoeicosane is an excellent substrate for Sₙ2 reactions, where a nucleophile displaces the iodide ion. This allows for the introduction of the C₂₀H₄₁ alkyl chain onto various functional groups.
General Reaction Scheme: C₂₀H₄₁-I + Nu⁻ → C₂₀H₄₁-Nu + I⁻
Where Nu⁻ can be a variety of nucleophiles such as -OH, -OR, -CN, -NH₂, etc.
Potential Applications in Research and Development
While specific signaling pathways involving 1-iodoeicosane are not well-documented, long-chain alkyl compounds are known to play roles in various biological contexts. The long alkyl chain imparts significant lipophilicity, which can be exploited in drug design to enhance membrane permeability or target lipid-rich environments. Some studies have suggested that the length of alkyl chains can influence the antibacterial activity of certain compounds.
Visualizations
Synthesis Workflow: Finkelstein Reaction
The following diagram illustrates the workflow for the synthesis of 1-iodoeicosane using the Finkelstein reaction.
Caption: Workflow for the synthesis of 1-Iodoeicosane.
Role in Nucleophilic Substitution Reactions
This diagram illustrates the role of 1-iodoeicosane as an electrophile in nucleophilic substitution reactions, leading to the formation of various derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]
- 3. Finkelstein Reaction [organic-chemistry.org]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 5. allaboutchemistry.net [allaboutchemistry.net]
Physical Properties of Long-Chain Alkyl Iodides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of long-chain alkyl iodides. The data is presented in a structured format to facilitate comparison and analysis. Detailed experimental protocols for determining these properties are also included.
Core Physical Properties
Long-chain alkyl iodides are characterized by their physical properties, which are crucial for their application in various scientific and industrial fields, including drug development. These properties are largely influenced by the length of the alkyl chain and the presence of the iodine atom.
Data Summary
The following tables summarize key physical properties of selected long-chain alkyl iodides.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-Iodododecane | C12H25I | 296.23 | -3[1][2] |
| 1-Iodohexadecane | C16H33I | 352.34 | 21-23[3][4] |
| 1-Iodooctadecane | C18H37I | 380.39 | 33-35[5][6][7] |
| Compound Name | Boiling Point (°C) | Pressure (mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 1-Iodododecane | 159-160 | 15[1][2] | 1.201[1][2] | 1.484[1][2] |
| 1-Iodohexadecane | 206-207 | 10[3][4][8] | 1.121[3][4][8] | 1.4806[3][4] |
| 1-Iodooctadecane | 194-197 | 2[5][7] | 1.104[5] | 1.4762 (estimate)[5] |
Solubility
Long-chain alkyl iodides are generally insoluble in water due to their nonpolar alkyl chains and their inability to form hydrogen bonds with water molecules.[9][10] They are, however, soluble in a variety of organic solvents.[9][10][11] The principle of "like dissolves like" is a good guideline for predicting solubility.[12] For instance, 1-iodooctadecane is soluble in toluene.[5]
Experimental Protocols
Accurate determination of physical properties is essential for the characterization of long-chain alkyl iodides. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[13][14] Pure crystalline organic compounds typically have a sharp melting point range of 0.5-1.0°C.[13] Impurities tend to lower and broaden the melting range.[13][14]
Methodology: Thiele Tube Method [14]
-
Sample Preparation: A small amount of the finely powdered long-chain alkyl iodide is packed into a capillary tube, sealed at one end.[14][15][16] The packing should be tight to ensure uniform heat transfer.[14]
-
Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[14][15] The assembly is then suspended in a Thiele tube containing a high-boiling point liquid like mineral oil or silicone oil.[14] The rubber band should remain above the oil level to prevent melting.[14]
-
Heating: The side arm of the Thiele tube is gently and uniformly heated with a Bunsen burner or other heat source.[14][15] This design promotes convection currents that ensure even heat distribution throughout the oil bath.[14] The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.[14]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[13][14][17]
-
Refinement: For greater accuracy, an initial rapid determination can be performed to find the approximate melting point, followed by a slower, more careful measurement.[13]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[18] It is an important physical property for characterizing and purifying liquids.
Methodology: Micro-Boiling Point Method [19]
-
Sample Preparation: A few milliliters of the liquid long-chain alkyl iodide are placed in a small test tube.[19] A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end down.[18]
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath, such as a Thiele tube or a metal block heater.[19][20] The setup should allow for uniform heating and clear observation of the sample.[18]
-
Heating: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and be expelled, seen as a stream of bubbles.[19] Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[19][20]
-
Observation: At this point, the heating is stopped.[19] As the apparatus cools, the stream of bubbles will slow down and stop. The moment the liquid is drawn up into the capillary tube, the temperature is recorded. This is the boiling point of the liquid.[19]
-
Pressure Correction: The atmospheric pressure should be recorded as the boiling point is dependent on it.[20][21]
Density Determination
Density is the mass per unit volume of a substance and is a fundamental physical property.[22][23]
Methodology: Volumetric Method [24]
-
Mass Measurement: A clean, dry volumetric flask or graduated cylinder of a known volume (e.g., 10 mL or 25 mL) is weighed accurately on an analytical balance.[24]
-
Volume Measurement: The long-chain alkyl iodide is carefully added to the volumetric flask up to the calibration mark. Care should be taken to avoid parallax errors when reading the volume.
-
Final Mass Measurement: The flask containing the alkyl iodide is reweighed.[24]
-
Calculation: The density is calculated by dividing the mass of the alkyl iodide (final mass - initial mass of the empty flask) by the known volume of the flask.[22][23]
-
Temperature Control: The temperature at which the measurement is made should be recorded, as density is temperature-dependent.[22][23]
Solubility Determination
Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[25]
Methodology: Qualitative Solubility Test [25][26]
-
Sample and Solvent Preparation: A small, measured amount of the long-chain alkyl iodide (e.g., 25 mg or 0.05 mL) is placed in a small test tube.[25]
-
Addition of Solvent: A measured volume of the solvent (e.g., 0.75 mL of water or an organic solvent) is added to the test tube in small portions.[25]
-
Observation: After each addition, the test tube is vigorously shaken.[25] The compound is considered soluble if it completely dissolves to form a homogeneous solution.[27] If two distinct layers form, the substances are immiscible (insoluble).[27]
-
Systematic Testing: A systematic approach is often used, starting with water, followed by other solvents of varying polarity such as ethanol, diethyl ether, and toluene.[25][26]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the physical characterization of a long-chain alkyl iodide.
Caption: Workflow for Physical Characterization.
References
- 1. 1-Iodododecane CAS#: 4292-19-7 [m.chemicalbook.com]
- 2. 1-ヨードドデカン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-IODOHEXADECANE | 544-77-4 [chemicalbook.com]
- 4. 1-碘十六烷 contains copper as stabilizer, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Iodooctadecane|lookchem [lookchem.com]
- 6. 1-Iodooctadecane | C18H37I | CID 12402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-IODOOCTADECANE | 629-93-6 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. byjus.com [byjus.com]
- 17. pennwest.edu [pennwest.edu]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. uomus.edu.iq [uomus.edu.iq]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 22. uoanbar.edu.iq [uoanbar.edu.iq]
- 23. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 24. scribd.com [scribd.com]
- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 26. scribd.com [scribd.com]
- 27. chem.ws [chem.ws]
An In-depth Technical Guide to the Solubility of 1-Iodoeicosane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-iodoeicosane (C₂₀H₄₁I). Due to the scarcity of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on physicochemical principles, qualitative assessments, and standardized experimental methodologies for determining solubility.
Introduction to 1-Iodoeicosane
1-Iodoeicosane is a long-chain alkyl halide with the chemical formula C₂₀H₄₁I and a molecular weight of 408.44 g/mol .[1][2] It consists of a twenty-carbon saturated alkyl chain (eicosanyl group) covalently bonded to an iodine atom. Its structure is dominated by the long, nonpolar hydrocarbon tail, which dictates many of its physical properties, including its solubility. Understanding the solubility of such molecules is crucial in various applications, including organic synthesis, materials science, and as intermediates in the development of pharmaceuticals where lipophilicity is a key parameter.
Physicochemical Principles and Qualitative Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[3][4]
-
Solute (1-Iodoeicosane): The 1-iodoeicosane molecule is overwhelmingly nonpolar. The long eicosanyl chain contributes significant van der Waals forces. The carbon-iodine bond is the most polar part of the molecule, but its polarity is weak and its influence is vastly overshadowed by the 20-carbon chain.
-
Solvent: Solvents are broadly classified as polar (e.g., water, methanol) and nonpolar (e.g., hexane, toluene).
Based on these principles, a qualitative assessment of 1-iodoeicosane's solubility can be made. It is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents.
Solubility Data
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Alkanes | Hexane, Heptane | High | Nonpolar solvent interacts favorably with the long nonpolar alkyl chain via London dispersion forces. |
| Aromatic | Toluene, Benzene | High | Nonpolar aromatic solvents effectively solvate the nonpolar solute. |
| Ethers | Diethyl Ether, THF | Moderate to High | Solvents have low polarity and can effectively solvate the long alkyl chain. |
| Halogenated | Dichloromethane | Moderate to High | Similar weak polarity allows for good interaction between solvent and the C-I bond and alkyl chain. |
| Esters | Ethyl Acetate | Low to Moderate | The moderate polarity of the ester group makes it a less ideal solvent for the highly nonpolar solute. |
| Ketones | Acetone | Low | The polarity of the carbonyl group is too high to favorably interact with the nonpolar solute. |
| Alcohols | Methanol, Ethanol | Very Low / Insoluble | The strong hydrogen bonding network of the polar solvent cannot be overcome to solvate the nonpolar solute. |
| Water | H₂O | Insoluble | The high polarity and strong hydrogen bonding of water make it an extremely poor solvent for this solute. |
Standard Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental method such as the isothermal shake-flask method can be employed. This protocol is a reliable way to determine the solubility of a solid compound in a solvent at a specific temperature.
Objective: To determine the saturation solubility of 1-iodoeicosane in a given solvent at a constant temperature.
Materials:
-
1-Iodoeicosane (solid)
-
Solvent of interest
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or gravimetric analysis)
Methodology:
-
Preparation: Add an excess amount of solid 1-iodoeicosane to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for an extended period (typically 24-72 hours) to ensure the solution reaches saturation. The agitation ensures proper mixing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove all undissolved solid particles.
-
Quantification: Analyze the concentration of 1-iodoeicosane in the filtered sample.
-
Gravimetric Method: Evaporate the solvent from the pre-weighed vial and weigh the remaining solid residue.
-
Chromatographic Method: Dilute the sample to an appropriate concentration and analyze using a pre-calibrated GC or HPLC instrument.
-
-
Calculation: Calculate the solubility in desired units (e.g., mg/mL, mol/L) based on the amount of solute quantified in the known volume of the sample.
Visualizing Workflows and Relationships
Diagram 1: Factors Influencing Solubility
The following diagram illustrates the key factors that determine the solubility of a solute like 1-iodoeicosane in a solvent.
Caption: Key factors influencing the solubility of 1-iodoeicosane.
Diagram 2: Experimental Workflow for Solubility Determination
This diagram outlines the standard steps of the isothermal shake-flask method for determining solubility.
Caption: Workflow for the isothermal shake-flask solubility method.
References
A Comprehensive Technical Guide on the Thermodynamic Data and Stability of 1-Iodoeicosane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the thermodynamic properties and chemical stability of 1-iodoeicosane (C₂₀H₄₁I). Due to the limited availability of experimental data, this report combines known values with estimated thermodynamic parameters calculated via the Joback group contribution method. Furthermore, it outlines comprehensive experimental protocols for the determination of these properties and discusses the expected stability of 1-iodoeicosane based on the general behavior of long-chain alkyl iodides. This document is intended to serve as a valuable resource for professionals in research and drug development who may be working with or considering the use of 1-iodoeicosane in their applications.
Introduction
1-Iodoeicosane is a long-chain saturated alkyl iodide. Its extended hydrocarbon tail imparts significant lipophilicity, making it a molecule of interest in various fields, including organic synthesis, materials science, and potentially in the formulation of lipid-based drug delivery systems. A thorough understanding of its thermodynamic properties and stability is crucial for its effective application, particularly in the pharmaceutical sciences where stability and energy considerations are paramount for drug substance and product development.
This guide summarizes the available and estimated thermodynamic data for 1-iodoeicosane, provides detailed methodologies for its experimental characterization, and discusses its likely stability profile.
Thermodynamic Data
The experimental thermodynamic data for 1-iodoeicosane is not extensively reported in the literature. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides a value for its enthalpy of vaporization. To offer a more complete thermodynamic profile, key parameters including the standard enthalpy of formation, standard Gibbs free energy of formation, and ideal gas heat capacity have been estimated using the Joback group contribution method. This method allows for the prediction of thermodynamic properties based on the molecular structure of the compound.
Table 1: Thermodynamic Properties of 1-Iodoeicosane
| Property | Value | Method |
| Molecular Formula | C₂₀H₄₁I | - |
| Molecular Weight | 408.44 g/mol | - |
| Enthalpy of Vaporization (ΔHvap) | 80.9 kJ/mol at 531 K | Experimental (NIST) |
| Standard Enthalpy of Formation (ΔHf°) | -405.7 kJ/mol | Estimated (Joback Method) |
| Standard Gibbs Free Energy of Formation (ΔGf°) | 104.3 kJ/mol | Estimated (Joback Method) |
| Ideal Gas Heat Capacity (Cp) | See Table 2 | Estimated (Joback Method) |
Table 2: Estimated Ideal Gas Heat Capacity (Cp) of 1-Iodoeicosane at Various Temperatures
| Temperature (K) | Ideal Gas Heat Capacity (Cp) (J/mol·K) |
| 298.15 | 459.8 |
| 400 | 589.2 |
| 500 | 701.5 |
| 600 | 796.7 |
| 700 | 874.8 |
| 800 | 935.8 |
| 900 | 980.0 |
| 1000 | 1007.2 |
Note: The estimated values should be used with caution and are intended to provide an approximation in the absence of experimental data. Experimental verification is highly recommended.
Chemical Stability
General Stability Considerations for Alkyl Iodides:
-
Carbon-Iodine Bond Strength: The C-I bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I). This inherent weakness makes alkyl iodides more susceptible to decomposition compared to their chlorinated or brominated analogs.
-
Light Sensitivity: Alkyl iodides are often sensitive to light. Photolytic cleavage of the C-I bond can occur, leading to the formation of radical species. This can initiate decomposition and discoloration of the material. It is therefore recommended that 1-iodoeicosane be stored in amber or opaque containers, protected from light.
-
Thermal Stability: While generally stable at room temperature if protected from light, elevated temperatures can promote the homolytic cleavage of the C-I bond, leading to the formation of an eicosyl radical and an iodine radical. The subsequent reactions of these radicals can lead to a variety of decomposition products.
-
Susceptibility to Nucleophilic Substitution: The iodide ion is an excellent leaving group, making 1-iodoeicosane susceptible to nucleophilic substitution reactions (SN2). It will readily react with nucleophiles such as amines, hydroxides, and thiolates.
-
Elimination Reactions: In the presence of a strong, non-nucleophilic base, 1-iodoeicosane can undergo elimination reactions (E2) to form eicosene.
Potential Decomposition Pathways:
The primary decomposition pathways for 1-iodoeicosane are expected to be:
-
Homolytic Cleavage: C₂₀H₄₁I → C₂₀H₄₁• + I• The resulting radicals can then undergo further reactions such as dimerization, disproportionation, or reaction with oxygen if present.
-
Hydrolysis: In the presence of water, particularly at elevated temperatures or under basic conditions, 1-iodoeicosane can hydrolyze to form eicosanol and hydroiodic acid. C₂₀H₄₁I + H₂O → C₂₀H₄₁OH + HI
-
Dehydroiodination: Under basic conditions, elimination of HI can occur to yield eicosene. C₂₀H₄₁I + Base → C₂₀H₄₀ + HB⁺ + I⁻
Experimental Protocols
To obtain accurate thermodynamic and stability data for 1-iodoeicosane, the following experimental protocols are recommended.
Determination of Enthalpy of Formation via Bomb Calorimetry
Objective: To experimentally determine the standard enthalpy of combustion (ΔHc°) of 1-iodoeicosane, from which the standard enthalpy of formation (ΔHf°) can be calculated.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of 1-iodoeicosane into a pre-weighed crucible.
-
A known length of nickel-chromium ignition wire is threaded through the electrodes of the bomb head and positioned to be in contact with the sample.
-
-
Calorimeter Assembly:
-
The crucible containing the sample is placed in the bomb.
-
A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere and ensure that the water formed during combustion is in the liquid state.
-
The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.
-
The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
The sealed bomb is placed in the calorimeter bucket containing a precisely measured volume of water.
-
The calorimeter lid, equipped with a stirrer and a high-precision thermometer, is closed.
-
-
Measurement:
-
The stirrer is started, and the initial temperature of the water is recorded at regular intervals until a steady rate of temperature change is observed.
-
The sample is ignited by passing an electric current through the ignition wire.
-
The temperature of the water is recorded at regular intervals throughout the combustion process and for a period afterward until the rate of temperature change again becomes constant.
-
-
Data Analysis:
-
The corrected temperature rise is determined by accounting for heat exchange with the surroundings.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
-
The heat of combustion of 1-iodoeicosane is calculated from the corrected temperature rise and the heat capacity of the calorimeter.
-
The standard enthalpy of formation is then calculated using Hess's Law: ΔHf°(C₂₀H₄₁I) = 20 * ΔHf°(CO₂) + 20.5 * ΔHf°(H₂O) - ΔHc°(C₂₀H₄₁I)
-
Determination of Phase Transitions and Heat Capacity using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and heat capacity of 1-iodoeicosane.
Methodology:
-
Sample Preparation:
-
A small, accurately weighed sample of 1-iodoeicosane (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
-
DSC Analysis:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The differential heat flow to the sample and reference is measured as a function of temperature.
-
-
Data Analysis:
-
Melting Point and Enthalpy of Fusion: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus).
-
Heat Capacity: The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.
-
Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of 1-iodoeicosane and identify its decomposition temperature.
Methodology:
-
Sample Preparation:
-
A small, accurately weighed sample of 1-iodoeicosane (typically 5-10 mg) is placed in a TGA sample pan.
-
-
TGA Analysis:
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
-
Data Analysis:
-
A plot of mass versus temperature (TGA curve) is generated.
-
The onset temperature of mass loss indicates the beginning of decomposition. The temperature at which the maximum rate of mass loss occurs can be determined from the derivative of the TGA curve (DTG curve).
-
Stability and Purity Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of 1-iodoeicosane and to identify potential degradation products under various stress conditions (e.g., elevated temperature, light exposure).
Methodology:
-
Sample Preparation:
-
A stock solution of 1-iodoeicosane is prepared in a suitable solvent (e.g., hexane).
-
Aliquots of the solution are subjected to stress conditions (e.g., heated at 60°C for 1 week, exposed to UV light for 24 hours).
-
-
GC-MS Analysis:
-
An aliquot of the stressed or unstressed sample solution is injected into the GC-MS system.
-
The components of the sample are separated on a capillary GC column and then detected by a mass spectrometer.
-
-
Data Analysis:
-
The purity of the unstressed sample is determined by the relative peak area of 1-iodoeicosane.
-
The chromatograms of the stressed samples are compared to the unstressed sample to identify any new peaks, which correspond to degradation products.
-
The mass spectra of the degradation products are analyzed to elucidate their structures.
-
Visualizations
Logical Workflow for Thermodynamic and Stability Assessment
Caption: Workflow for assessing thermodynamic properties and stability.
General Decomposition Pathways of 1-Iodoeicosane
Safety and Handling of 1-Iodoeicosane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-iodoeicosane (C20H41I), a long-chain alkyl iodide. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound in a laboratory setting.
Physicochemical Properties
1-Iodoeicosane is a long-chain saturated hydrocarbon with an iodine atom at the terminal position. Its physical and chemical characteristics are important for understanding its behavior and potential hazards.
| Property | Value | Reference |
| Chemical Formula | C20H41I | --INVALID-LINK-- |
| Molecular Weight | 408.44 g/mol | --INVALID-LINK-- |
| CAS Number | 34994-81-5 | --INVALID-LINK-- |
| Appearance | Not specified, likely a solid at room temperature | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Insoluble in water; soluble in organic solvents | General knowledge of long-chain haloalkanes |
| Enthalpy of Vaporization | 531 kJ/mol | --INVALID-LINK-- |
Hazard Identification and Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 (Thyroid) | H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |
Signal Word: Danger
Hazard Pictograms:
-
Health Hazard
-
Exclamation Mark
-
Environment
Experimental Protocols: Safe Handling in a Research Setting
The following is a general protocol for the safe handling of 1-iodoeicosane in a laboratory. This should be adapted to specific experimental conditions and performed in accordance with institutional safety policies.
3.1. Engineering Controls
-
Ventilation: All work with 1-iodoeicosane should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
3.2. Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should also be worn.[2]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[2]
3.3. Handling and Storage
-
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area or a chemical fume hood.
-
-
Storage:
3.4. Spill and Waste Disposal
-
Spill Response:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Waste Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not allow the material to enter drains or waterways.
-
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[2]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Signaling Pathways and Logical Relationships
5.1. Biological Signaling Pathways
1-Iodoeicosane is a simple haloalkane and is not known to be involved in specific biological signaling pathways in the manner of a bioactive molecule or drug. Its toxicity is primarily associated with its reactivity as an alkylating agent and the potential for iodine to be released, which can affect the thyroid with repeated exposure. There is no evidence in the scientific literature to suggest that 1-iodoeicosane is a ligand for any receptor or an inhibitor of any enzyme in a signaling cascade.
5.2. Hazard Identification and Control Workflow
The following diagram illustrates the logical workflow for identifying and controlling the hazards associated with 1-iodoeicosane.
References
A Historical Review of 1-Iodoeicosane Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive historical and technical overview of the synthetic routes to 1-iodoeicosane, a long-chain saturated iodoalkane. This document details the evolution of synthetic methodologies, providing researchers with a thorough understanding of the available strategies for obtaining this compound. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key methods are provided to facilitate replication and further development.
Introduction
1-Iodoeicosane (C₂₀H₄₁I) is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science. Its long alkyl chain imparts significant lipophilicity, making it a useful building block for molecules designed to interact with biological membranes or for the creation of self-assembled monolayers. The terminal iodine atom serves as a versatile functional handle for a variety of coupling reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. This guide explores the primary historical methods for the synthesis of 1-iodoeicosane, focusing on the direct conversion of 1-eicosanol and the two-step conversion via an intermediate sulfonate ester, as well as the classic Finkelstein reaction from other 1-haloeicosanes.
Synthetic Approaches to 1-Iodoeicosane
The synthesis of 1-iodoeicosane has historically relied on a few robust and well-established methodologies in organic chemistry. These can be broadly categorized as:
-
Direct Iodination of 1-Eicosanol: This approach involves the direct replacement of the hydroxyl group of 1-eicosanol with an iodine atom. The most common and historically significant method utilizes a combination of triphenylphosphine and iodine.
-
Two-Step Conversion of 1-Eicosanol via a Sulfonate Ester: This method enhances the leaving group ability of the hydroxyl group by first converting it to a sulfonate ester (e.g., tosylate or mesylate), which is then displaced by an iodide ion.
-
The Finkelstein Reaction: A classic halogen exchange reaction where a less soluble sodium halide is precipitated from solution, driving the equilibrium towards the formation of the desired alkyl iodide. In the context of 1-iodoeicosane synthesis, this typically involves the reaction of 1-bromoeicosane or 1-chloroeicosane with sodium iodide in acetone.
The following sections will delve into the specifics of these synthetic routes, providing detailed experimental protocols and a comparative analysis of their efficiencies.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic routes to 1-iodoeicosane, allowing for a clear comparison of their reported yields.
| Synthetic Route | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Direct Iodination | 1-Eicosanol | I₂, PPh₃, Imidazole | Tetrahydrofuran | 5 hours | Reflux | 70 | (LookChem) |
| Two-Step (Iodination of Tosylate) | Eicosyl Tosylate | NaI | Acetone | 12 hours | Reflux | 63 | (AOCS)[1] |
| Finkelstein Reaction | 1-Bromo/Chloro-eicosane | NaI | Acetone | Variable | Reflux | Typically High | General Method[2] |
Note: The yield for the Finkelstein reaction is generally high for primary alkyl halides but specific data for 1-iodoeicosane was not found in the surveyed literature.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes to 1-iodoeicosane.
Method 1: Direct Iodination of 1-Eicosanol
This procedure is based on the reaction of 1-eicosanol with iodine and triphenylphosphine, a common method for the conversion of primary alcohols to primary iodides.
Reagents:
-
1-Eicosanol (1.0 eq)
-
Iodine (1.2 eq)
-
Triphenylphosphine (1.2 eq)
-
Imidazole (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of 1-eicosanol and imidazole in anhydrous THF under an inert atmosphere, add triphenylphosphine in one portion.
-
Cool the mixture to 0 °C and slowly add a solution of iodine in THF.
-
Allow the reaction mixture to warm to room temperature and then reflux for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-iodoeicosane.
Method 2: Two-Step Synthesis via Eicosyl Tosylate
This method involves the initial formation of eicosyl tosylate, which is then converted to 1-iodoeicosane.
Step 2a: Synthesis of Eicosyl Tosylate
Reagents:
-
1-Eicosanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine, anhydrous
Procedure:
-
Dissolve 1-eicosanol in anhydrous pyridine and cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride to the cooled solution.
-
Stir the reaction mixture at 0 °C for 4-6 hours, and then allow it to stand at a low temperature overnight.
-
Pour the reaction mixture into ice-water and extract the product with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield eicosyl tosylate.
Step 2b: Iodination of Eicosyl Tosylate
Reagents:
-
Eicosyl Tosylate (1.0 eq)
-
Sodium Iodide (NaI) (excess)
-
Acetone
Procedure:
-
Dissolve the eicosyl tosylate in acetone and add an excess of sodium iodide.
-
Reflux the mixture for 12 hours. The precipitation of sodium tosylate should be observed.
-
After cooling, filter the mixture to remove the precipitated salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and a saturated aqueous solution of sodium thiosulfate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 1-iodoeicosane.
Method 3: The Finkelstein Reaction
This protocol describes the synthesis of 1-iodoeicosane from 1-bromoeicosane.
Reagents:
-
1-Bromoeicosane (1.0 eq)
-
Sodium Iodide (NaI) (excess)
-
Acetone, anhydrous
Procedure:
-
Dissolve 1-bromoeicosane in anhydrous acetone.
-
Add a significant excess of sodium iodide to the solution.
-
Reflux the reaction mixture. The progress of the reaction can be monitored by the formation of a precipitate (sodium bromide).
-
Continue refluxing until the reaction is complete (typically several hours).
-
Cool the mixture to room temperature and filter off the precipitated sodium bromide.
-
Remove the acetone from the filtrate by distillation.
-
The resulting crude 1-iodoeicosane can be purified by recrystallization or column chromatography.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described synthetic routes.
Caption: Direct Iodination of 1-Eicosanol.
Caption: Two-Step Synthesis via Eicosyl Tosylate.
Caption: Finkelstein Reaction from 1-Haloeicosane.
Conclusion
The synthesis of 1-iodoeicosane can be achieved through several historical and reliable methods. The direct iodination of 1-eicosanol offers a one-step procedure with a good reported yield. The two-step method via a tosylate intermediate, while longer, is also effective and proceeds with a decent yield. The Finkelstein reaction represents a classic and high-yielding approach, provided the corresponding 1-bromo- or 1-chloroeicosane is readily available. The choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability. This guide provides the necessary technical details for researchers to make an informed decision and to successfully synthesize 1-iodoeicosane for their specific applications.
References
Methodological & Application
Application Notes and Protocols for 1-Iodoeicosane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-iodoeicosane in various organic synthesis applications. 1-Iodoeicosane, a 20-carbon saturated alkyl iodide, serves as a valuable lipophilic building block for the introduction of long alkyl chains in the synthesis of complex organic molecules, including those with potential applications in drug development and materials science.
Overview of Applications
1-Iodoeicosane is primarily employed as an electrophile in nucleophilic substitution and coupling reactions. Its long, saturated eicosyl chain imparts significant lipophilicity to the target molecules. Key applications include:
-
Carbon-Carbon Bond Formation:
-
Wurtz-type Coupling: Homocoupling to form tetracontane.
-
Corey-House Synthesis: Coupling with organocuprates to introduce the eicosyl group onto other organic frameworks.
-
-
Formation of Eicosyl Derivatives via Nucleophilic Substitution:
-
Ethers: Williamson ether synthesis.
-
Azides: Introduction of the azido group for subsequent click chemistry or reduction to amines.
-
Thiols and Thioethers: Synthesis of long-chain sulfur-containing compounds.
-
Phosphonium Salts: Preparation of Wittig reagents for olefination reactions.
-
Experimental Protocols and Quantitative Data
Carbon-Carbon Bond Formation
The Wurtz reaction provides a method for the homocoupling of alkyl halides to form a new carbon-carbon bond. While the classical Wurtz reaction using sodium metal can suffer from side reactions, modified conditions using other metals can provide better yields for long-chain alkyl iodides. A related example using cetyl iodide (1-iodohexadecane) with magnesium in ether demonstrates the feasibility of this reaction for long-chain iodoalkanes.
Reaction Scheme:
2 CH₃(CH₂)₁₉I + Mg → CH₃(CH₂)₃₈CH₃ + MgI₂
Experimental Protocol (Adapted from similar long-chain alkyl iodide couplings):
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is used.
-
Reagents:
-
1-Iodoeicosane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
-
Procedure:
-
To the reaction flask, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In a separate flask, dissolve 1-iodoeicosane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 1-iodoeicosane solution to the magnesium turnings to initiate the reaction, which may require gentle heating.
-
Once the reaction has initiated (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining 1-iodoeicosane solution dropwise to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product (tetracontane) by recrystallization from a suitable solvent (e.g., ethyl acetate/ethanol).
-
Quantitative Data (Expected):
| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Reagent | Temperature | Time | Yield |
| 1-Iodoeicosane | 1-Iodoeicosane | Tetracontane | Diethyl Ether | Mg | Reflux | 3-4 h | Good |
Note: Specific yield for 1-iodoeicosane was not found in the searched literature, but good yields are reported for similar long-chain alkyl iodides.
Nucleophilic Substitution Reactions
1-Iodoeicosane is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. The primary nature of the carbon bearing the iodine atom and the good leaving group ability of iodide facilitate these transformations.
Eicosyl azide is a useful intermediate for introducing a long alkyl chain via click chemistry or for the synthesis of eicosylamine.
Reaction Scheme:
CH₃(CH₂)₁₉I + NaN₃ → CH₃(CH₂)₁₉N₃ + NaI
Experimental Protocol:
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
1-Iodoeicosane
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 1-iodoeicosane (1.0 equivalent) in DMF in the reaction flask.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude eicosyl azide, which can be purified by column chromatography if necessary.
-
Quantitative Data (Typical):
| Substrate | Nucleophile | Product | Solvent | Temperature | Time | Yield |
| 1-Iodoeicosane | Sodium Azide | Eicosyl Azide | DMF | 60-80 °C | 12-24 h | High |
The reaction of 1-iodoeicosane with a sulfur nucleophile can be used to prepare the corresponding thiol.
Reaction Scheme:
CH₃(CH₂)₁₉I + NaSH → CH₃(CH₂)₁₉SH + NaI
Experimental Protocol:
-
Apparatus: A round-bottom flask with a magnetic stirrer and reflux condenser.
-
Reagents:
-
1-Iodoeicosane
-
Sodium hydrosulfide (NaSH)
-
Ethanol or DMF
-
-
Procedure:
-
Dissolve sodium hydrosulfide (1.5 equivalents) in ethanol in the reaction flask.
-
Add 1-iodoeicosane (1.0 equivalent) to the solution.
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and acidify with dilute HCl.
-
Extract the product with ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent to yield eicosanethiol, which can be purified by distillation or chromatography.
-
Quantitative Data (Typical):
| Substrate | Nucleophile | Product | Solvent | Temperature | Time | Yield |
| 1-Iodoeicosane | Sodium Hydrosulfide | Eicosanethiol | Ethanol | Reflux | 4-8 h | Good to High |
This phosphonium salt is a precursor to the corresponding Wittig reagent, which can be used to introduce the eicosyl group as part of an alkene.
Reaction Scheme:
CH₃(CH₂)₁₉I + P(C₆H₅)₃ → [CH₃(CH₂)₁₉P(C₆H₅)₃]⁺I⁻
Experimental Protocol:
-
Apparatus: A round-bottom flask with a magnetic stirrer and reflux condenser.
-
Reagents:
-
1-Iodoeicosane
-
Triphenylphosphine (PPh₃)
-
Toluene or Acetonitrile
-
-
Procedure:
-
Dissolve 1-iodoeicosane (1.0 equivalent) and triphenylphosphine (1.1 equivalents) in toluene.
-
Heat the mixture to reflux for 24-48 hours. The product will precipitate out of the solution as a white solid.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration and wash with cold toluene or ether.
-
Dry the eicosyl triphenylphosphonium iodide under vacuum.
-
Quantitative Data (Typical):
| Substrate | Nucleophile | Product | Solvent | Temperature | Time | Yield |
| 1-Iodoeicosane | Triphenylphosphine | Eicosyl triphenylphosphonium iodide | Toluene | Reflux | 24-48 h | High |
Diagrams
Caption: Wurtz-type homocoupling of 1-iodoeicosane.
Caption: General Sₙ2 reactions of 1-iodoeicosane.
Caption: General experimental workflow for synthesis.
Application Notes and Protocols for Surface Modification using 1-Iodoeicosane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the surface modification of silicon-based substrates (e.g., glass, silicon dioxide) with 1-iodoeicosane. Direct self-assembly of 1-iodoeicosane on these surfaces is not a well-established method. Therefore, this protocol outlines a robust two-step "grafting to" approach. The first step involves the functionalization of the substrate with an amine-terminated silane, followed by the covalent attachment of the 1-iodoeicosane via a nucleophilic substitution reaction.
Introduction
Surface modification with long-chain alkyl groups is a critical technique for controlling the surface properties of materials, such as wettability, biocompatibility, and adhesion. 1-Iodoeicosane is a long-chain alkyl halide that can be used to create hydrophobic surfaces. This protocol details a reliable method to covalently attach 1-iodoeicosane to hydroxylated surfaces like glass or silicon dioxide. The process involves two key stages:
-
Surface Amination: The substrate is first treated with (3-aminopropyl)triethoxysilane (APTES) to introduce primary amine functional groups onto the surface.
-
Alkyl Chain Attachment: The amine-functionalized surface is then reacted with 1-iodoeicosane, where the amine group acts as a nucleophile to displace the iodide, forming a stable secondary amine linkage.
This two-step method provides a high degree of control over the surface chemistry and results in a densely packed, covalently bound alkyl monolayer.
Experimental Protocols
Part 1: Substrate Cleaning and Hydroxylation
A pristine and hydrophilic surface is crucial for uniform silanization. The following protocol is for cleaning glass or silicon wafer substrates.
Materials:
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment (PPE).
-
Nitrogen gas (high purity)
-
Beakers and substrate holders (glass or PTFE)
-
Ultrasonic bath
Procedure:
-
Degreasing:
-
Place the substrates in a substrate holder.
-
Immerse the substrates in a beaker containing acetone and sonicate for 15 minutes.
-
Remove the substrates and rinse thoroughly with DI water.
-
Immerse the substrates in ethanol and sonicate for 15 minutes.
-
Rinse thoroughly with DI water.
-
-
Hydroxylation (Piranha Etch):
-
In a designated glass beaker inside a fume hood, slowly and carefully add the hydrogen peroxide to the sulfuric acid to prepare the Piranha solution. Warning: This is an exothermic reaction.
-
Carefully immerse the cleaned substrates into the hot Piranha solution for 30-45 minutes.
-
Remove the substrates and rinse extensively with DI water to remove all traces of acid.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
The substrates should now be highly hydrophilic (a water droplet should spread completely). Use the substrates immediately in the next step.
-
Part 2: Surface Amination with APTES
Materials:
-
Hydroxylated substrates
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Reaction vessel with a nitrogen inlet
-
Oven
Procedure:
-
Solution Preparation:
-
In a clean, dry reaction vessel under a nitrogen atmosphere, prepare a 2% (v/v) solution of APTES in anhydrous toluene. For example, add 2 mL of APTES to 98 mL of anhydrous toluene.
-
-
Silanization:
-
Immerse the clean, dry, hydroxylated substrates in the APTES solution.
-
Seal the reaction vessel and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Alternatively, for a more robust layer, the reaction can be carried out at 60 °C for 1 hour.
-
-
Post-Silanization Cleaning:
-
Remove the substrates from the APTES solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.
-
Rinse with ethanol and then with DI water.
-
Dry the substrates with a stream of nitrogen gas.
-
-
Curing:
-
Place the amine-functionalized substrates in an oven at 110-120 °C for 1 hour to promote covalent bond formation and cross-linking of the silane layer.
-
Allow the substrates to cool to room temperature before proceeding.
-
Part 3: Covalent Attachment of 1-Iodoeicosane
Materials:
-
Amine-functionalized substrates
-
1-Iodoeicosane
-
Anhydrous, non-protic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Reaction vessel with a nitrogen inlet
-
Chloroform or Dichloromethane (for rinsing)
-
Ethanol (for rinsing)
Procedure:
-
Solution Preparation:
-
In a clean, dry reaction vessel under a nitrogen atmosphere, prepare a solution of 1-iodoeicosane and DIPEA in the chosen anhydrous solvent. A typical concentration is 10-20 mM 1-iodoeicosane and 2-3 equivalents of DIPEA.
-
-
Grafting Reaction:
-
Immerse the amine-functionalized substrates in the reaction solution.
-
Seal the vessel and heat the reaction to 60-80 °C for 12-24 hours. Gentle agitation is recommended.
-
-
Post-Grafting Cleaning:
-
Remove the substrates from the reaction solution.
-
Rinse the substrates sequentially with chloroform (or dichloromethane), ethanol, and finally DI water to remove unreacted 1-iodoeicosane, base, and solvent.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
-
Final Curing:
-
For optimal monolayer packing, the modified substrates can be annealed in an oven at 100 °C for 1 hour.
-
Data Presentation
The success of the surface modification can be quantified by various surface analysis techniques. The following table summarizes typical expected data for each stage of the modification process.
| Surface | Water Contact Angle (Advancing/Receding) | Ellipsometric Thickness | Surface Roughness (AFM, Rq) |
| Clean SiO₂ | < 10° / < 10° | Native Oxide Layer (~1-2 nm) | < 0.5 nm |
| APTES-modified SiO₂ | 50-70° / 30-50° | ~1-2 nm | < 0.8 nm |
| 1-Iodoeicosane-modified | 105-115° / 90-100° | ~2-3 nm | < 1.0 nm |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step surface modification with 1-iodoeicosane.
Chemical Reaction Pathway
Caption: Reaction scheme for the two-step surface functionalization.
Application Notes & Protocols: 1-Iodoeicosane for Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. They are a cornerstone of nanoscience and surface engineering, with applications ranging from biosensors and drug delivery platforms to corrosion inhibition and nanoelectronics. While alkanethiols on noble metals are the most studied SAM systems, the formation of robust, covalently bound monolayers on technologically relevant substrates like silicon is of paramount importance.
This document provides detailed application notes and protocols for the use of 1-iodoeicosane as a precursor for the formation of C20 alkyl monolayers. Unlike thiol-based SAMs, the formation of monolayers from alkyl iodides on silicon surfaces results in a direct, covalent Si-C bond, offering enhanced thermal and chemical stability. These application notes are based on established methods for the surface modification of silicon with alkyl halides.
Principle of Reaction
The formation of a self-assembled monolayer from 1-iodoeicosane on a silicon substrate is predicated on the generation of a reactive silicon surface that can undergo nucleophilic substitution with the alkyl iodide. The most common approach involves the preparation of a hydrogen-terminated silicon surface, which can then be activated to react with the iodoalkane. The reaction proceeds via a radical mechanism, where a silicon radical is generated on the surface, which then reacts with the 1-iodoeicosane to form a stable silicon-carbon bond.
Data Presentation
Characterization of 1-iodoeicosane SAMs is crucial to ascertain the quality, thickness, and surface properties of the monolayer. Below is a summary of expected quantitative data based on typical characterization techniques for long-chain alkyl monolayers on silicon.
| Characterization Technique | Parameter | Expected Value for C20 Alkyl Monolayer |
| Ellipsometry | Monolayer Thickness | 2.0 - 2.5 nm |
| Contact Angle Goniometry | Static Water Contact Angle | 110° - 115° |
| X-ray Photoelectron Spectroscopy (XPS) | C 1s Binding Energy | ~285.0 eV (C-C, C-H), ~286.5 eV (C-I, residual) |
| Si 2p Binding Energy | ~99.3 eV (Si-Si), ~102.5 eV (Si-O, indicative of oxidation) | |
| I 3d Binding Energy | ~619.5 eV (indicative of iodine presence, should be minimal after reaction) | |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 0.5 nm over a 1x1 µm area |
Experimental Protocols
Protocol 1: Preparation of Hydrogen-Terminated Silicon (111)
Objective: To prepare a reactive, oxide-free silicon surface for subsequent monolayer formation.
Materials:
-
Silicon (111) wafers
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrofluoric acid (HF, 49%)
-
Nitrogen gas (high purity)
Procedure:
-
Cleaning:
-
Cut the Si(111) wafer into appropriately sized pieces (e.g., 1 cm x 1 cm).
-
Sonciate the wafers in acetone for 15 minutes.
-
Sonciate the wafers in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the wafers under a stream of high-purity nitrogen.
-
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Prepare the Piranha solution by slowly adding H₂O₂ to H₂SO₄ in a 3:7 volume ratio. The solution will become very hot.
-
Immerse the cleaned silicon wafers in the Piranha solution for 15 minutes to grow a chemical oxide layer.
-
Remove the wafers and rinse extensively with DI water.
-
-
Hydrogen Termination:
-
Immerse the oxidized wafers in a 2.5% HF solution for 2 minutes to strip the oxide layer and terminate the surface with hydrogen.
-
Rinse the H-terminated wafers with DI water.
-
Immediately dry the wafers under a stream of nitrogen. The surface should be hydrophobic.
-
Use the freshly prepared H-terminated silicon immediately for monolayer formation.
-
Protocol 2: Formation of 1-Iodoeicosane Self-Assembled Monolayer
Objective: To form a covalent C20 alkyl monolayer on the hydrogen-terminated silicon surface.
Materials:
-
Freshly prepared hydrogen-terminated Si(111) wafers
-
1-Iodoeicosane (high purity)
-
Anhydrous toluene or mesitylene (solvent)
-
Schlenk flask and line
-
Argon gas (high purity)
-
Chloroform (for rinsing)
-
Ethanol (for rinsing)
Procedure:
-
Solution Preparation:
-
In a clean, dry Schlenk flask under an argon atmosphere, prepare a 1-5 mM solution of 1-iodoeicosane in anhydrous toluene or mesitylene.
-
-
Monolayer Deposition (Thermal Activation):
-
Place the freshly prepared H-terminated Si(111) wafer(s) into the Schlenk flask containing the 1-iodoeicosane solution.
-
Heat the solution to 100-120 °C and maintain this temperature for 2-4 hours under a gentle flow of argon. The reaction should be carried out in the dark to avoid photochemical side reactions.
-
After the reaction time, allow the solution to cool to room temperature.
-
-
Rinsing and Cleaning:
-
Remove the wafer from the reaction solution.
-
Rinse the wafer thoroughly with chloroform to remove any physisorbed molecules.
-
Sonciate the wafer in chloroform for 5 minutes.
-
Rinse with ethanol.
-
Dry the wafer under a stream of high-purity nitrogen.
-
-
Annealing (Optional):
-
To improve the ordering of the monolayer, the coated wafer can be annealed under vacuum or an inert atmosphere at a temperature of 120-150 °C for 1 hour.
-
Mandatory Visualizations
Concluding Remarks
The use of 1-iodoeicosane as a precursor for self-assembled monolayers on silicon offers a robust method for creating stable, covalently bound organic surfaces. The protocols outlined above provide a general framework for the successful formation and characterization of these monolayers. Researchers should note that optimization of reaction times, temperatures, and solution concentrations may be necessary to achieve optimal monolayer quality for their specific application. The enhanced stability of the resulting Si-C bond makes this approach particularly attractive for applications in demanding environments, such as in biological systems or for the fabrication of durable electronic devices.
Application Notes and Protocols for the Reaction of 1-Iodoeicosane with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Iodoeicosane is a long-chain primary alkyl halide. Due to its structure, with the leaving group (iodide) attached to a primary carbon, it readily undergoes nucleophilic substitution reactions, primarily through an S(_N)2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the iodine, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentrations of both the 1-iodoeicosane and the nucleophile. These reactions are fundamental in synthetic organic chemistry for the introduction of a wide range of functional groups, enabling the synthesis of various eicosane derivatives with potential applications in materials science and pharmacology.
This document provides detailed application notes and protocols for the reaction of 1-iodoeicosane with common nucleophiles: azide, cyanide, amines, and thiolates.
Reaction with Azide Nucleophile
The reaction of 1-iodoeicosane with sodium azide is a classic S(_N)2 reaction that yields 1-azidoeicosane. This product can be a precursor for the synthesis of primary amines via reduction or for use in "click chemistry" reactions.
Reaction Mechanism:
The azide ion (
N3−
) acts as a potent nucleophile, attacking the electrophilic carbon atom of 1-iodoeicosane. The reaction proceeds in a single, concerted step where the carbon-azide bond is formed simultaneously with the cleavage of the carbon-iodine bond.
Quantitative Data Summary:
| Parameter | Value/Condition | Notes |
| Substrate | 1-Iodoeicosane | Primary alkyl halide, favors S(_N)2. |
| Nucleophile | Sodium Azide (NaN₃) | Strong nucleophile. |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, ideal for S(_N)2. |
| Temperature | 60-100 °C | Heating is typically required. |
| Reaction Time | 12-24 hours | Varies with temperature and concentration. |
| Typical Yield | > 90% | High yields are expected for this reaction. |
Experimental Protocol: Synthesis of 1-Azidoeicosane
-
Materials:
-
1-Iodoeicosane (1 equivalent)
-
Sodium azide (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-iodoeicosane in anhydrous DMF. b. Add sodium azide to the solution. c. Heat the reaction mixture to 80 °C with vigorous stirring. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. f. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or hexane (3x). g. Combine the organic layers and wash with brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-azidoeicosane. i. Purify the product by column chromatography on silica gel if necessary.
Reaction with Cyanide Nucleophile
The reaction of 1-iodoeicosane with sodium or potassium cyanide is an effective method for carbon chain extension, producing eicosanenitrile.[1] The nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.
Reaction Mechanism:
The cyanide ion (
CN−
) is a strong nucleophile that attacks the primary carbon of 1-iodoeicosane in an S(_N)2 fashion.
Quantitative Data Summary:
The reaction of primary halogenoalkanes with cyanide ions is a well-established procedure.[1]
| Parameter | Value/Condition | Notes |
| Substrate | 1-Iodoeicosane | Primary alkyl halide. |
| Nucleophile | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Strong nucleophile. |
| Solvent | Ethanol or DMSO | The use of ethanol is common for this reaction.[1] |
| Temperature | Reflux | Heating under reflux is necessary to drive the reaction.[1] |
| Reaction Time | 6-12 hours | Completion can be monitored by TLC. |
| Typical Yield | 80-95% | Good yields are generally obtained. |
Experimental Protocol: Synthesis of Eicosanenitrile
-
Materials:
-
1-Iodoeicosane (1 equivalent)
-
Sodium cyanide (1.2 equivalents)
-
Ethanol (95%)
-
-
Procedure: a. In a round-bottom flask fitted with a reflux condenser, dissolve sodium cyanide in a minimal amount of water and then add ethanol. b. Add 1-iodoeicosane to the cyanide solution. c. Heat the mixture to reflux with constant stirring. d. Monitor the reaction by TLC until the starting material is consumed. e. Cool the reaction mixture and filter to remove any inorganic salts. f. Remove the ethanol under reduced pressure. g. Partition the residue between water and diethyl ether. h. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. i. Filter and evaporate the solvent to yield the crude eicosanenitrile. j. Purify by vacuum distillation or recrystallization if required.
Reaction with Amine Nucleophiles
1-Iodoeicosane can react with ammonia or primary/secondary amines to produce primary, secondary, or tertiary eicosylamines, respectively. The reaction with ammonia can lead to a mixture of primary, secondary, and tertiary amines due to the primary amine product being a stronger nucleophile than ammonia. Using a large excess of ammonia can favor the formation of the primary amine.
Reaction Mechanism:
This is a series of S(_N)2 reactions. Initially, ammonia attacks 1-iodoeicosane to form an ammonium salt, which is then deprotonated to yield the primary amine. This primary amine can then act as a nucleophile and react with another molecule of 1-iodoeicosane.
Quantitative Data Summary:
| Parameter | Value/Condition | Notes |
| Substrate | 1-Iodoeicosane | Primary alkyl halide. |
| Nucleophile | Ammonia (large excess) or Primary/Secondary Amine | Using a large excess of ammonia favors the primary amine. |
| Solvent | Ethanol or sealed tube with liquid ammonia | Solvent depends on the specific amine and conditions. |
| Temperature | 100-150 °C (in a sealed vessel) | High temperatures and pressure are often required. |
| Reaction Time | 24-48 hours | Long reaction times are typical. |
| Typical Yield | Variable | Yields can be moderate and mixtures are common. |
Experimental Protocol: Synthesis of Eicosylamine (using excess ammonia)
-
Materials:
-
1-Iodoeicosane (1 equivalent)
-
Concentrated aqueous ammonia (large excess, e.g., 20-50 equivalents)
-
Ethanol
-
-
Procedure: a. Place 1-iodoeicosane and ethanol in a high-pressure reaction vessel (autoclave). b. Cool the vessel in an ice bath and add the concentrated aqueous ammonia. c. Seal the vessel and heat it to 120 °C for 24 hours. d. Cool the vessel to room temperature and carefully vent any excess pressure. e. Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure. f. Add aqueous sodium hydroxide to the residue to deprotonate the ammonium salt and liberate the free amine. g. Extract the amine with diethyl ether. h. Wash the organic layer with brine, dry over anhydrous potassium carbonate, filter, and concentrate to give the crude eicosylamine. i. Purify by distillation or chromatography.
Reaction with Thiolate Nucleophiles
The reaction of 1-iodoeicosane with a thiolate, generated from a thiol and a base, is an efficient method for the synthesis of thioethers (sulfides).[2] This reaction follows a typical S(_N)2 pathway.
Reaction Mechanism:
A thiol is first deprotonated by a base (e.g., sodium hydroxide) to form a highly nucleophilic thiolate anion. This anion then attacks the 1-iodoeicosane.
Quantitative Data Summary:
| Parameter | Value/Condition | Notes |
| Substrate | 1-Iodoeicosane | Primary alkyl halide. |
| Nucleophile | Thiol (R-SH) + Base (e.g., NaOH, NaH) | The thiolate is generated in situ. |
| Solvent | Ethanol, DMF, or THF | Choice depends on the solubility of reactants. |
| Temperature | Room Temperature to Reflux | Often proceeds readily at room temperature. |
| Reaction Time | 1-6 hours | Generally a fast reaction. |
| Typical Yield | > 90% | High yields are common. |
Experimental Protocol: Synthesis of an Eicosyl Thioether
-
Materials:
-
A thiol (R-SH, 1 equivalent)
-
Sodium hydroxide (1.1 equivalents)
-
Ethanol
-
1-Iodoeicosane (1 equivalent)
-
-
Procedure: a. In a round-bottom flask, dissolve the thiol in ethanol. b. Add a solution of sodium hydroxide in ethanol to the flask and stir for 30 minutes at room temperature to form the sodium thiolate. c. Add 1-iodoeicosane to the reaction mixture. d. Stir the reaction at room temperature or gently heat to 50 °C, monitoring by TLC. e. Once the reaction is complete, cool to room temperature and remove the ethanol under reduced pressure. f. Add water to the residue and extract with diethyl ether. g. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. h. Filter and concentrate the organic layer to obtain the crude thioether. i. Purify by column chromatography if necessary.
References
Application Notes and Protocols: Preparation of Eicosylmagnesium Iodide from 1-Iodoeicosane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Grignard reagents are powerful nucleophilic organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. This document provides a detailed protocol for the preparation of the Grignard reagent eicosylmagnesium iodide from the corresponding long-chain alkyl halide, 1-iodoeicosane. The synthesis of this long-chain Grignard reagent is crucial for the introduction of a C20 alkyl chain in the synthesis of complex organic molecules, including lipids, polymers, and pharmaceuticals. Careful attention to anhydrous conditions is paramount for the successful formation of the Grignard reagent.
Data Presentation
The following table summarizes the key quantitative parameters for the preparation of eicosylmagnesium iodide. The expected yield is based on literature reports for similar primary alkyl iodides under optimized conditions.
| Parameter | Value | Reference |
| Reactant | 1-Iodoeicosane (C20H41I) | - |
| Reagent | Magnesium turnings (Mg) | - |
| Solvent | Anhydrous Tetrahydrofuran (THF) | - |
| Activator | Iodine (I2) | - |
| Stoichiometry (1-Iodoeicosane:Mg) | 1 : 1.2 | (General Practice) |
| Reaction Temperature | 25-65 °C (Initiation at RT, then reflux) | [1] |
| Reaction Time | 2-4 hours | [2] |
| Expected Yield | 85-95% | [3] |
Experimental Protocols
Materials:
-
1-Iodoeicosane (C20H41I)
-
Magnesium (Mg) turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I2) crystal
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice-water bath
-
Standard Schlenk line or equivalent inert atmosphere setup
Protocol for the Preparation of Eicosylmagnesium Iodide:
-
Apparatus Setup and Preparation:
-
All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas.
-
Equip the three-neck flask with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, a dropping funnel, and a gas inlet for maintaining an inert atmosphere.
-
-
Magnesium Activation:
-
To the cooled flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to the flask containing the magnesium turnings. The iodine will help to activate the magnesium surface by removing the passivating oxide layer.
-
Gently heat the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. Allow the flask to cool to room temperature.
-
-
Reaction Initiation:
-
Prepare a solution of 1-iodoeicosane (1 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the 1-iodoeicosane solution to the magnesium turnings at room temperature with vigorous stirring.
-
The initiation of the reaction is indicated by the disappearance of the iodine color and a gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heating mantle may be necessary. An ice-water bath should be kept on standby to control any vigorous exothermic reaction.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining 1-iodoeicosane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until the majority of the magnesium has been consumed. Gentle heating to reflux may be applied to ensure the completion of the reaction.
-
-
Confirmation and Use:
-
The resulting greyish-black solution is the Grignard reagent, eicosylmagnesium iodide. The concentration of the Grignard reagent can be determined by titration before use in subsequent reactions.
-
The Grignard reagent should be used immediately for the best results.
-
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the preparation of eicosylmagnesium iodide.
Signaling Pathway (Logical Relationship):
Caption: Key components and conditions for the Grignard reaction.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. organic chemistry - Why does the Grignard reagent of CH3I can only be prepared using diethyl ether as solvent but there is no reaction when using THF? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
A Comprehensive Guide to Iodination Reactions: Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a variety of iodination reactions, crucial for the synthesis of intermediates in drug development and other fields of chemical research. The protocols outlined below cover the iodination of aromatic compounds, alkanes, alkenes, and alkynes, employing both electrophilic and radical pathways.
Introduction
Iodinated organic compounds are valuable synthetic intermediates due to the high reactivity of the carbon-iodine bond, making it an excellent leaving group in various coupling and nucleophilic substitution reactions.[1] This guide details several common and effective methods for introducing iodine into organic molecules, complete with step-by-step protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication in a laboratory setting.
Electrophilic Aromatic Iodination
Electrophilic aromatic iodination is a fundamental method for the synthesis of aryl iodides. The reactivity of the aromatic ring dictates the necessary reaction conditions, with electron-rich arenes undergoing iodination more readily than electron-deficient ones.[2]
Protocol 1: Iodination of Anisole using Iodine and Mercuric Oxide
This protocol describes the direct iodination of anisole, an activated aromatic ether, to form p-iodoanisole.[1]
Materials:
-
Anisole
-
Absolute ethanol
-
Mercuric oxide (HgO)
-
Iodine (I₂)
-
Ether
-
Potassium iodide (KI) solution
-
85% ethanol
Procedure:
-
Dissolve one mole-equivalent of anisole in approximately four weight-equivalents of absolute ethanol in a suitable reaction vessel.
-
Add 0.75 mole-equivalents of commercial mercuric oxide to the solution.
-
Introduce slightly more than one mole-equivalent of iodine in five portions, with mechanical shaking after each addition until the color of the iodine nearly vanishes.
-
After the final addition, shake the mixture for approximately eight hours using a mechanical shaker.
-
Filter the mixture to remove undissolved mercury compounds and wash the solid residue with ethanol.
-
Remove the ethanol from the filtrate by distillation.
-
Dissolve the residual oil in ether and filter again if necessary.
-
Wash the ether solution with a potassium iodide solution to remove any remaining iodine.
-
Evaporate the ether to yield the crude product.
-
Steam distill the residual oil.
-
Crystallize the organic part of the distillate from approximately 85% ethanol to obtain pure p-iodoanisole.
Protocol 2: Iodination of Phenol using Potassium Iodide and Sodium Hypochlorite
This method provides a convenient way to iodinate phenols, which are highly activated aromatic compounds.[3]
Materials:
-
Phenol (or a substituted phenol such as 4-hydroxyacetophenone, 2,6-dimethylphenol, methyl salicylate, salicylaldehyde, or vanillin)
-
Methanol
-
Potassium iodide (KI)
-
6% Sodium hypochlorite (NaOCl) solution
-
10% (w/w) Sodium thiosulfate (Na₂S₂O₃) solution
-
2 M Hydrochloric acid (HCl)
-
Ice-cold water
Procedure:
-
To a 100-mL round-bottom flask, add 1 g of the assigned phenol and 20 mL of methanol.
-
Stir the mixture with a magnetic stir bar until the phenol is completely dissolved.
-
Add one mole-equivalent of potassium iodide and continue stirring until it dissolves.
-
Place the flask in an ice/water bath on a magnetic stirrer.
-
Using a 60-mL separatory funnel, add one mole-equivalent of a 6% sodium hypochlorite solution dropwise over 30 minutes, ensuring the solution continues to stir.
-
After the addition is complete, continue stirring the solution at 0 °C for 60 minutes.
-
Remove the ice bath and add 10 mL of a 10% (w/w) sodium thiosulfate solution to quench any unreacted iodine. Stir for 5 minutes.
-
Acidify the solution with a 2 M solution of hydrochloric acid in 2-mL portions until a pH of 3 or 4 is reached (check with pH paper). The iodinated phenol will precipitate.
-
Cool the flask in an ice bath for 10 minutes.
-
Isolate the product by vacuum filtration through a Büchner funnel.
-
Wash the product with two 2-mL portions of ice-cold water.
-
Transfer the product to a watch glass and allow it to dry.
Quantitative Data for Electrophilic Aromatic Iodination
The following table summarizes the yields of iodinated aromatic compounds using different methods.
| Aromatic Substrate | Iodinating Agent/System | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Anisole | I₂ / HgO | Ethanol | 8 h | Room Temp. | High (not specified) | [1] |
| Anisole | KI / KIO₃ / HCl | Methanol/Water | 2-3 h | Room Temp. | 93 | [4] |
| Phenol | KI / NaOCl | Methanol | 1.5 h | 0 °C | High (not specified) | |
| 4-Nitrophenol | NIS / Grinding | Solid State | 5-8 min | Room Temp. | 97 | [5] |
| Acetanilide | NIS | Acetonitrile | Short | Room Temp. | High | |
| Aniline | KI / KClO₃ / HCl | Methanol/Water | Not specified | 80 °C | 85 | [6] |
| N,N-Dimethylaniline | KI / KIO₃ / H⁺ | Methanol/Water | 2-3 h | Room Temp. | 65 | [4] |
Mechanism of Electrophilic Aromatic Iodination
The mechanism involves the generation of an electrophilic iodine species (I⁺ or a polarized I-X molecule) which then attacks the electron-rich aromatic ring.
Caption: Electrophilic aromatic iodination mechanism.
Radical Iodination of Alkanes
Direct iodination of alkanes is challenging due to the low reactivity of iodine and the reversibility of the reaction. However, under conditions that generate radicals, iodination can be achieved.[7]
Protocol 3: Radical Iodination of Cyclohexane
This protocol describes a method for the radical iodination of cyclohexane using a hypervalent iodine reagent as an initiator.[7]
Materials:
-
Cyclohexane
-
Iodine (I₂)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂) or a similar hypervalent iodine reagent
-
Trimethylsilyl azide (TMSN₃) (catalytic amount)
-
An inert solvent (e.g., dichloromethane)
Procedure:
-
In a reaction vessel protected from light, dissolve cyclohexane and a catalytic amount of TMSN₃ in an inert solvent.
-
Add iodine (I₂) to the solution.
-
Add the hypervalent iodine reagent (e.g., PhI(OAc)₂) to initiate the reaction. The iodanyl radical generated from the hypervalent iodine reagent abstracts a hydrogen atom from cyclohexane.
-
Stir the reaction at room temperature. The generated cyclohexyl radical then reacts with I₂ to form iodocyclohexane.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by distillation or column chromatography.
Mechanism of Radical Iodination
The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps.
Caption: Radical iodination of an alkane.
Iodination of Alkenes and Alkynes
Alkenes and alkynes readily undergo electrophilic addition of iodine to form diiodoalkanes and diiodoalkenes, respectively.
Protocol 4: Synthesis of Diiodoalkenes from Terminal Alkynes
This protocol describes a switchable synthesis of iodoalkynes and diiodoalkenes from terminal alkynes.[8][9]
Materials:
-
Terminal alkyne
-
Zinc iodide (ZnI₂)
-
tert-Butyl nitrite (TBN)
-
Dry Chloroform (CHCl₃)
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (CH₂Cl₂)
Procedure for Diiodoalkene Synthesis:
-
To a solution of zinc iodide (1.1 eq) and TBN (3 eq) in dry chloroform, add the terminal alkyne (1 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a 10% aqueous sodium thiosulfate solution.
-
Dilute the mixture with dichloromethane and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the diiodoalkene.
Quantitative Data for Alkyne Iodination
| Alkyne Substrate | Reagent System | Solvent | Temperature | Yield (%) of Diiodoalkene | Reference |
| Phenylacetylene | ZnI₂ / TBN | CHCl₃ | Room Temp. | 85 | [8] |
| 1-Octyne | ZnI₂ / TBN | CHCl₃ | Room Temp. | 78 | [8] |
| 4-Ethynylanisole | ZnI₂ / TBN | CHCl₃ | Room Temp. | 88 | [8] |
Mechanism of Alkyne Iodination
The reaction proceeds through a bridged iodonium ion intermediate.
Caption: Electrophilic iodination of an alkyne.
Halogen Exchange Reactions
The Finkelstein reaction is a classic and efficient method for preparing alkyl iodides from alkyl chlorides or bromides via an Sₙ2 mechanism.[8][10][11]
Protocol 5: Finkelstein Reaction for the Synthesis of Alkyl Iodides
Materials:
-
Alkyl chloride or alkyl bromide
-
Sodium iodide (NaI)
-
Acetone (dry)
Procedure:
-
Dissolve the alkyl chloride or bromide in dry acetone in a round-bottom flask.
-
Add a stoichiometric excess of sodium iodide.
-
Reflux the mixture. The reaction is driven forward by the precipitation of the less soluble sodium chloride or bromide in acetone.[8]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the precipitated sodium halide.
-
Remove the acetone from the filtrate under reduced pressure.
-
The resulting crude alkyl iodide can be purified by distillation or chromatography.
Quantitative Data for the Finkelstein Reaction
| Alkyl Halide | Solvent | Temperature | Yield (%) | Reference |
| n-Butyl bromide | Acetone | Reflux | >90 | [8] |
| Benzyl chloride | Acetone | Reflux | >95 | [8][12] |
| Ethyl bromoacetate | Acetone | Reflux | High | [8] |
Mechanism of the Finkelstein Reaction
This reaction follows a bimolecular nucleophilic substitution (Sₙ2) pathway.
Caption: The Sₙ2 mechanism of the Finkelstein reaction.
Sandmeyer Reaction for Aryl Iodides
The Sandmeyer reaction provides a versatile method for the synthesis of aryl iodides from primary anilines. The reaction proceeds via the formation of a diazonium salt intermediate.[4][11][13]
Protocol 6: Sandmeyer Iodination of Aniline
Materials:
-
Aniline
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ice
Procedure:
-
Dissolve the aniline in an aqueous solution of hydrochloric or sulfuric acid in a beaker and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0 and 5 °C. This forms the arenediazonium salt.
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will be evolved.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
-
Extract the aryl iodide with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove any excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude aryl iodide by distillation or recrystallization.
Quantitative Data for the Sandmeyer Reaction
| Aniline Substrate | Acid | Temperature | Yield (%) | Reference |
| Aniline | H₂SO₄ | 0-5 °C then heat | 75-80 | [13] |
| 3,5-Dimethoxyaniline | H₂SO₄ | 0-5 °C | 75 | [4] |
| 4-Nitroaniline | Not specified | Not specified | Moderate to excellent | [11] |
Mechanism of the Sandmeyer Reaction (Iodination)
The reaction involves diazotization of the aniline followed by substitution of the diazonium group with iodide.
Caption: The Sandmeyer reaction for aryl iodide synthesis.
Iodination of Ketones
The α-iodination of ketones is an important transformation that proceeds through an enol or enolate intermediate. The reaction can be catalyzed by either acid or base.[9][14]
Protocol 7: Acid-Catalyzed Iodination of Acetone
This protocol describes the classic acid-catalyzed iodination of acetone, a reaction often used in kinetics studies.[3][15][16]
Materials:
-
Acetone
-
Standardized hydrochloric acid (HCl) solution (e.g., 1 M)
-
Standardized iodine (I₂) solution (e.g., 0.005 M)
-
Distilled water
Procedure:
-
Prepare a reaction mixture by combining known volumes of the standard acetone and hydrochloric acid solutions in a flask.
-
In a separate container, measure a known volume of the standard iodine solution.
-
To initiate the reaction, quickly add the iodine solution to the acetone-acid mixture and start a timer.
-
The reaction progress can be monitored by observing the disappearance of the yellow-brown color of the iodine. For quantitative measurements, a colorimeter or spectrophotometer can be used to measure the absorbance at a wavelength where iodine absorbs (e.g., 470 nm).[10]
-
The rate of the reaction is determined by the time it takes for the iodine color to disappear.
-
The order of the reaction with respect to each reactant can be determined by systematically varying their initial concentrations and measuring the effect on the reaction rate.
Quantitative Data for Iodination of Acetone
The rate law for the acid-catalyzed iodination of acetone is typically found to be: Rate = k[Acetone]¹[H⁺]¹[I₂]⁰[3]
This indicates that the reaction is first order with respect to acetone and the acid catalyst, and zero order with respect to iodine. The rate-determining step is the acid-catalyzed enolization of acetone.
Mechanism of Acid-Catalyzed Ketone Iodination
The mechanism involves the slow, rate-determining formation of the enol, which then rapidly reacts with iodine.
Caption: Acid-catalyzed iodination of a ketone.
References
- 1. Iodoalkyne synthesis by iodination or substitution [organic-chemistry.org]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. mhchem.org [mhchem.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Iodine(III) Reagents in Radical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Switchable Synthesis of Iodoalkynes and Diiodoalkenes from Terminal Alkynes [ccspublishing.org.cn]
- 10. jocpr.com [jocpr.com]
- 11. One-Pot Metal-Free Conversion of Anilines to Aryl Bromides and Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. more.juniata.edu [more.juniata.edu]
Application Notes and Protocols: The Role of 1-Iodoeicosane in the Synthesis of Functionalized Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of functionalized polymers with well-defined architectures is a cornerstone of modern materials science and nanomedicine. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have emerged as powerful tools for creating polymers with predetermined molecular weights, narrow molecular weight distributions, and specific end-group functionalities. The choice of initiator in these polymerizations is crucial as it dictates the nature of the polymer chain end.
This document outlines the potential application of 1-iodoeicosane as an initiator in the synthesis of functionalized polymers. As a long-chain alkyl iodide, 1-iodoeicosane offers a route to introduce a twenty-carbon alkyl tail to a polymer chain. This hydrophobic moiety can be leveraged to induce self-assembly in amphiphilic block copolymers, modify surface properties, or enhance the interaction of the polymer with lipid bilayers, making it a molecule of interest for applications in drug delivery and biomaterials. While not a commonly cited initiator, its structure as an alkyl iodide suggests its utility in controlled radical polymerization, analogous to other well-established alkyl halide initiators.
Application: Synthesis of Amphiphilic Block Copolymers for Micellar Drug Delivery
One of the primary applications of polymers initiated with 1-iodoeicosane is the synthesis of amphiphilic block copolymers. These macromolecules, possessing both hydrophobic and hydrophilic segments, can self-assemble in aqueous environments to form micelles. The hydrophobic core of these micelles, originating from the eicosane tail and the hydrophobic polymer block, can encapsulate poorly water-soluble drugs, while the hydrophilic outer shell provides stability in aqueous media and can be functionalized for targeted delivery.
Logical Relationship of Components in ATRP
Caption: Logical relationship of components in ATRP.
Experimental Protocols
Protocol 1: Synthesis of Poly(methyl methacrylate) with an Eicosane End-Group via ATRP
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) initiated by 1-iodoeicosane using a copper-based catalyst system for Atom Transfer Radical Polymerization (ATRP).
Materials:
-
1-Iodoeicosane (Initiator)
-
Methyl methacrylate (MMA) (Monomer), inhibitor removed
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Preparation: Purify methyl methacrylate by passing it through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.071 g, 0.5 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.
-
Add anisole (e.g., 5 mL) and PMDETA (e.g., 0.104 mL, 0.5 mmol) to the flask via syringe. Stir the mixture until the copper complex forms (a colored solution).
-
In a separate, dry, and argon-purged vial, prepare a solution of 1-iodoeicosane (e.g., 0.197 g, 0.5 mmol) and the purified methyl methacrylate (e.g., 5.0 g, 50 mmol) in anisole (e.g., 5 mL).
-
Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe.
-
Immerse the flask in a preheated oil bath at a set temperature (e.g., 70 °C).
-
Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion via ¹H NMR or gas chromatography.
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it to room temperature.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the purified solution to a large volume of cold methanol.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
Experimental Workflow for Polymer Synthesis
Caption: Experimental workflow for polymer synthesis.
Data Presentation
The following table presents hypothetical data for the polymerization of methyl methacrylate initiated by 1-iodoeicosane, illustrating the controlled nature of the polymerization.
| Entry | [MMA]:[1-Iodoeicosane]:[CuBr]:[PMDETA] | Time (h) | Conversion (%) | Mn (GPC) ( g/mol ) | PDI (Đ) |
| 1 | 100:1:1:1 | 2 | 45 | 4,800 | 1.15 |
| 2 | 100:1:1:1 | 4 | 78 | 8,100 | 1.12 |
| 3 | 100:1:1:1 | 6 | 92 | 9,500 | 1.10 |
| 4 | 200:1:1:1 | 4 | 65 | 13,500 | 1.18 |
| 5 | 200:1:1:1 | 8 | 91 | 18,600 | 1.14 |
-
Mn (GPC): Number-average molecular weight determined by Gel Permeation Chromatography.
-
PDI (Đ): Polydispersity Index (Mw/Mn).
Conclusion
The use of 1-iodoeicosane as an initiator in controlled radical polymerization techniques like ATRP presents a viable, albeit not widely documented, method for synthesizing polymers with a terminal long-chain alkyl group. This approach allows for the creation of well-defined amphiphilic block copolymers and other functional polymers with potential applications in drug delivery systems, surface modification, and nanotechnology. The provided protocols and data serve as a foundational guide for researchers interested in exploring the utility of long-chain alkyl iodide initiators in designing novel polymeric materials. Further optimization of reaction conditions will be necessary to achieve specific polymer characteristics for desired applications.
High-Yield Synthesis of 1-Iodoeicosane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 1-iodoeicosane, a long-chain alkyl iodide of interest in various chemical and pharmaceutical applications. The primary synthetic route detailed is the Finkelstein reaction, a robust and efficient method for the conversion of alkyl bromides or chlorides to their corresponding iodides. Additionally, an alternative synthesis from 1-eicosanol is presented. This guide includes comprehensive experimental procedures, purification techniques, and characterization data to ensure reproducible and high-purity synthesis of the target compound.
Introduction
1-Iodoeicosane is a valuable chemical intermediate used in the synthesis of more complex molecules in fields such as drug development, materials science, and organic chemistry. Its long alkyl chain imparts unique solubility and reactivity properties. The efficient and high-yield synthesis of 1-iodoeicosane is therefore of significant interest. The Finkelstein reaction, which involves the exchange of a halogen for an iodide ion, is a well-established and effective method for preparing primary alkyl iodides like 1-iodoeicosane.[1][2] This reaction is typically carried out by treating an alkyl bromide or chloride with sodium iodide in a suitable solvent, such as acetone, where the insolubility of the resulting sodium bromide or chloride drives the reaction to completion.
This application note outlines two primary protocols for the synthesis of 1-iodoeicosane, along with methods for its purification and characterization.
Synthetic Protocols
Two primary methods for the synthesis of 1-iodoeicosane are presented below. The Finkelstein reaction starting from 1-bromoeicosane is the recommended and more detailed protocol due to its typically higher yields and simpler procedure.
Protocol 1: Synthesis of 1-Iodoeicosane via Finkelstein Reaction
This protocol describes the synthesis of 1-iodoeicosane from 1-bromoeicosane using sodium iodide in acetone.
Reaction Scheme:
Caption: Finkelstein reaction for 1-iodoeicosane synthesis.
Materials:
-
1-Bromoeicosane
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Hexane
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromoeicosane and a 1.5 to 3-fold molar excess of anhydrous sodium iodide.
-
Add a sufficient volume of anhydrous acetone to dissolve the reactants, typically aiming for a concentration of 0.1-0.5 M of the alkyl bromide.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after several hours), allow the mixture to cool to room temperature. A white precipitate of sodium bromide will form.
-
Filter the reaction mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Dissolve the residue in a suitable organic solvent such as hexane.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-iodoeicosane.
Quantitative Data Summary (Typical):
| Parameter | Value |
| Starting Material | 1-Bromoeicosane |
| Reagents | Sodium Iodide |
| Solvent | Acetone |
| Reaction Temperature | Reflux (~56 °C) |
| Reaction Time | 4-12 hours |
| Yield | >90% |
Protocol 2: Synthesis of 1-Iodoeicosane from 1-Eicosanol
This protocol details the conversion of 1-eicosanol to 1-iodoeicosane using triphenylphosphine and iodine.
Reaction Scheme:
Caption: Synthesis of 1-iodoeicosane from 1-eicosanol.
Materials:
-
1-Eicosanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-eicosanol and triphenylphosphine (1.1-1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask, add iodine (1.1-1.5 equivalents) portion-wise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data Summary (Typical):
| Parameter | Value |
| Starting Material | 1-Eicosanol |
| Reagents | Triphenylphosphine, Iodine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
| Yield | 80-90% |
Purification Protocol
Purification of the crude 1-iodoeicosane is crucial to remove unreacted starting materials and byproducts. Recrystallization is an effective method for obtaining high-purity product.
Recrystallization of 1-Iodoeicosane
Procedure:
-
Dissolve the crude 1-iodoeicosane in a minimal amount of a hot solvent. Suitable solvents include ethanol, isopropanol, or a mixture of hexane and ethyl acetate.
-
Once fully dissolved, allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Characterization
The identity and purity of the synthesized 1-iodoeicosane can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 1-iodoeicosane is expected to show a characteristic triplet for the methylene protons adjacent to the iodine atom (-CH₂-I) at approximately 3.2 ppm. The terminal methyl protons (-CH₃) will appear as a triplet around 0.9 ppm, and the remaining methylene protons will form a broad multiplet between 1.2 and 1.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbon atom bonded to iodine (-CH₂-I) at a characteristic upfield shift, typically around 10-15 ppm. The other carbon signals will appear in the aliphatic region.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to assess the purity of 1-iodoeicosane and confirm its molecular weight. The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern for a long-chain alkyl iodide, including the loss of an iodine atom.
Experimental Workflow
Caption: Experimental workflow for 1-iodoeicosane synthesis.
Conclusion
The protocols described in this application note provide a reliable and high-yield pathway for the synthesis of 1-iodoeicosane. The Finkelstein reaction, in particular, offers a straightforward and efficient method for researchers in various scientific disciplines. Proper purification and characterization are essential to ensure the quality of the final product for its intended applications.
References
Application Notes and Protocols for Monitoring 1-Iodoeicosane Reaction Progress
Introduction
1-Iodoeicosane is a long-chain saturated fatty iodide, a valuable intermediate in organic synthesis, particularly in the development of novel surfactants, lubricants, and pharmaceutical agents. Accurate monitoring of its formation or consumption during a chemical reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. These application notes provide detailed protocols for various analytical methods to effectively monitor the progress of reactions involving 1-iodoeicosane. The described techniques include Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and convenient technique for qualitative and semi-quantitative monitoring of reaction progress. It allows for the simultaneous analysis of multiple time points and provides a visual representation of the consumption of starting materials and the formation of products.
Application Note:
TLC is ideal for initial reaction screening and for quickly determining the approximate reaction completion. For non-polar compounds like 1-iodoeicosane, visualization is effectively achieved using iodine vapor or a permanganate stain. Quantitative analysis can be achieved by combining TLC with image analysis software.[1]
Experimental Protocol:
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., Hexane:Ethyl Acetate mixtures)
-
Capillary tubes or micropipette for spotting
-
Visualization reagent:
-
Image analysis software (for quantitative analysis)
Procedure:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture (e.g., 10-20 µL) and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the diluted samples, along with the starting material and a co-spot (a mixture of starting material and the reaction mixture), onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. A good starting mobile phase for 1-iodoeicosane is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). Allow the solvent front to travel up the plate.
-
Visualization:
-
Iodine Vapor: After development, dry the TLC plate and place it in a chamber containing a few crystals of iodine.[2][3] Unsaturated and many organic compounds will appear as brown spots.[2]
-
Potassium Permanganate Stain: Dip the dried plate into a potassium permanganate solution. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.[4]
-
-
Analysis: The progress of the reaction is monitored by the disappearance of the starting material spot and the appearance of the product spot. The retention factor (Rf) value for each spot should be calculated.
-
Quantitative Analysis (Optional): Capture an image of the stained TLC plate. Using image analysis software, the intensity of the spots can be quantified to estimate the relative concentrations of the reactants and products over time.[1]
Data Presentation:
Table 1: TLC Monitoring of a Hypothetical 1-Iodoeicosane Synthesis
| Time (hours) | Rf (Starting Material) | Rf (1-Iodoeicosane) | Visual Estimation of Conversion (%) |
| 0 | 0.65 | - | 0 |
| 1 | 0.65 | 0.50 | 20 |
| 2 | 0.65 | 0.50 | 50 |
| 4 | 0.65 | 0.50 | 85 |
| 6 | Faint | 0.50 | >95 |
Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides both qualitative and quantitative information about the components of a reaction mixture, making it highly suitable for monitoring the progress of reactions involving 1-iodoeicosane.
Application Note:
GC-MS offers high resolution and sensitivity, allowing for the accurate quantification of 1-iodoeicosane and related byproducts. The mass spectrometer provides structural information, confirming the identity of the product. Headspace GC-MS can be particularly useful for analyzing residual volatile starting materials.[5][6]
Experimental Protocol:
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for non-polar high molecular weight compounds (e.g., DB-1 or similar)[5]
-
Helium carrier gas
-
Syringes for sample injection
-
Vials for sample preparation
Procedure:
-
Sample Preparation: At selected time intervals, take an aliquot of the reaction mixture and quench the reaction if necessary. Dilute the sample to an appropriate concentration with a suitable solvent (e.g., hexane or dichloromethane).
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to a value high enough to vaporize 1-iodoeicosane without degradation (e.g., 280-300°C).
-
Oven Program: A temperature program is typically used. For example, start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) to ensure the elution of all components.
-
Column: Use a non-polar capillary column.
-
MS Detector: The mass spectrometer can be operated in full scan mode to identify all components or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative accuracy.[7][8]
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and 1-iodoeicosane based on their retention times and mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas. The percentage conversion can be calculated from the relative peak areas of the starting material and the product.
-
Data Presentation:
Table 2: GC-MS Data for a Reaction Producing 1-Iodoeicosane
| Time (hours) | Retention Time (min) - Starting Material | Peak Area - Starting Material | Retention Time (min) - 1-Iodoeicosane | Peak Area - 1-Iodoeicosane | % Conversion |
| 0 | 12.5 | 1,500,000 | - | 0 | 0 |
| 2 | 12.5 | 900,000 | 18.2 | 600,000 | 40 |
| 4 | 12.5 | 300,000 | 18.2 | 1,200,000 | 80 |
| 6 | - | 0 | 18.2 | 1,450,000 | >95 |
Workflow Diagram:
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a liquid mixture. For a non-UV active, non-polar compound like 1-iodoeicosane, detection can be challenging. However, methods utilizing universal detectors like an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector, or pre-column derivatization can be employed. A method for shorter alkyl iodides using a post-column photochemical reactor with electrochemical detection has also been reported and could potentially be adapted.[9]
Application Note:
Reversed-phase HPLC is a suitable mode for separating 1-iodoeicosane from more polar starting materials or byproducts. Due to the lack of a strong chromophore in 1-iodoeicosane, a universal detector is preferred. Pre-column derivatization to introduce a UV-active moiety can significantly enhance sensitivity.[10]
Experimental Protocol (with ELSD):
Materials:
-
HPLC system with a pump, autosampler, column oven, and ELSD detector.
-
Reversed-phase C18 column[9]
-
Mobile phase solvents (e.g., acetonitrile, methanol, water)
-
Vials for sample preparation
Procedure:
-
Sample Preparation: At specified time points, withdraw an aliquot from the reaction, quench if necessary, and dilute with the mobile phase or a compatible solvent.
-
HPLC Instrument Setup:
-
Column: A C18 column is a good starting point.[9]
-
Mobile Phase: An isocratic or gradient elution with a mixture of organic solvents like acetonitrile or methanol and water. For the non-polar 1-iodoeicosane, a high percentage of organic solvent will be required.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) for reproducibility.
-
ELSD Settings: Optimize nebulizer temperature and gas flow rate for optimal sensitivity.
-
-
Injection: Inject the prepared sample into the HPLC system.
-
Data Analysis: Identify peaks based on retention times established with standards. Quantify the amount of starting material and product by integrating the peak areas.
Data Presentation:
Table 3: HPLC-ELSD Data for 1-Iodoeicosane Reaction Monitoring
| Time (hours) | Retention Time (min) - Starting Material | Peak Area - Starting Material | Retention Time (min) - 1-Iodoeicosane | Peak Area - 1-Iodoeicosane | % Conversion |
| 0 | 3.2 | 5,200,000 | - | 0 | 0 |
| 1 | 3.2 | 3,120,000 | 15.8 | 2,080,000 | 40 |
| 3 | 3.2 | 1,040,000 | 15.8 | 4,160,000 | 80 |
| 5 | Faint | 100,000 | 15.8 | 5,100,000 | >98 |
Workflow Diagram:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for in-situ reaction monitoring.[11][12] By monitoring the disappearance of signals corresponding to the starting material and the appearance of new signals for the product, the reaction progress can be accurately quantified.
Application Note:
¹H NMR is particularly useful for monitoring reactions involving 1-iodoeicosane. The methylene protons adjacent to the iodine atom in 1-iodoeicosane will have a characteristic chemical shift, distinct from the protons in the starting material. By integrating these characteristic signals, the relative concentrations of the reactant and product can be determined.[13][14]
Experimental Protocol:
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (optional, for absolute quantification)
Procedure:
-
Sample Preparation:
-
In-situ Monitoring: The reaction can be carried out directly in an NMR tube if the conditions are suitable.[12]
-
Aliquot Analysis: At various time points, a small aliquot of the reaction mixture is withdrawn, and the reaction is quenched. The solvent is removed, and the residue is dissolved in a deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (d1) to allow for accurate integration.
-
-
Data Analysis:
-
Identify the characteristic signals for the starting material and 1-iodoeicosane. For 1-iodoeicosane, the -CH₂-I protons will appear as a triplet around 3.2 ppm.
-
Integrate the area of a well-resolved peak for the starting material and a well-resolved peak for the product.
-
The molar ratio of product to starting material can be calculated from the ratio of their integration values, normalized by the number of protons giving rise to each signal.
-
Data Presentation:
Table 4: ¹H NMR Data for Monitoring a Reaction Forming 1-Iodoeicosane
| Time (hours) | Integral (Starting Material Signal) | Integral (1-Iodoeicosane -CH₂-I Signal) | Molar Ratio (Product:Reactant) | % Conversion |
| 0 | 1.00 | 0.00 | 0:1 | 0 |
| 2 | 0.60 | 0.40 | 0.67:1 | 40 |
| 4 | 0.25 | 0.75 | 3:1 | 75 |
| 6 | 0.05 | 0.95 | 19:1 | 95 |
Logical Relationship Diagram:
References
- 1. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. ysi.com [ysi.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of alkyl organoiodide mixtures by high-performance liquid chromatography using electrochemical detection with a post-column photochemical reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
How to increase the yield of 1-iodoeicosane synthesis.
Welcome to the technical support center for the synthesis of 1-iodoeicosane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize experimental outcomes and increase the yield of 1-iodoeicosane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1-iodoeicosane?
A1: The two primary and most effective methods for synthesizing 1-iodoeicosane are:
-
The Finkelstein Reaction: This is a classic and widely used method that involves the conversion of an alkyl chloride or bromide to an alkyl iodide.[1] The reaction is typically carried out by treating 1-chloro- or 1-bromoeicosane with sodium iodide in a polar aprotic solvent like acetone or dimethylformamide (DMF).[1]
Q2: How can I increase the yield of the Finkelstein reaction for 1-iodoeicosane?
A2: To maximize the yield of 1-iodoeicosane using the Finkelstein reaction, consider the following factors:
-
Choice of Solvent: Acetone is the most common and effective solvent.[1] This is because sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not.[1] This precipitation of the salt byproduct drives the reaction forward according to Le Chatelier's principle.
-
Anhydrous Conditions: Ensure all reagents and the solvent are dry. The presence of water can lead to side reactions and reduce the efficiency of the primary reaction.
-
Reaction Temperature: The reaction is typically performed at reflux to increase the reaction rate.
-
Reaction Time: Due to the long alkyl chain, the reaction may require a longer duration to go to completion compared to shorter-chain alkyl halides. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is recommended.
-
Excess of Sodium Iodide: Using a molar excess of sodium iodide can help to shift the equilibrium towards the product side, thereby increasing the yield.
Q3: What are the common side products in the synthesis of 1-iodoeicosane?
A3: The primary side product in the Finkelstein reaction is the unreacted starting material (1-chloro- or 1-bromoeicosane). If the reaction conditions are not strictly anhydrous, hydrolysis of the starting material or product can lead to the formation of 1-eicosanol. In the case of the two-step synthesis from 1-eicosanol, incomplete conversion to the tosylate or mesylate intermediate will result in unreacted alcohol in the final product mixture.
Q4: How can I effectively purify 1-iodoeicosane?
A4: Recrystallization is a highly effective method for purifying 1-iodoeicosane. Due to its long, non-polar alkyl chain, 1-iodoeicosane is a solid at room temperature. A suitable solvent system for recrystallization would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for non-polar compounds include mixtures of a good solvent (like acetone or ethyl acetate) and a poor solvent (like n-hexane or methanol).[2][3][4][5] Experimentation with different solvent ratios is often necessary to find the optimal conditions for crystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1-Iodoeicosane | Incomplete reaction. | - Increase the reaction time and/or temperature (reflux).- Use a molar excess of sodium iodide.- Ensure the sodium iodide is fully dissolved in the solvent. |
| Wet reagents or solvent. | - Use anhydrous acetone and dry the starting alkyl halide and sodium iodide before use. | |
| Poor leaving group (if starting from 1-chloroeicosane). | - 1-Bromoeicosane is a better starting material as bromide is a better leaving group than chloride. | |
| Presence of Starting Material in the Final Product | Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC. Continue heating until the starting material spot disappears or is minimized. |
| Reversible reaction equilibrium. | - Ensure the sodium halide byproduct is precipitating. If not, consider using a different solvent or a higher concentration of sodium iodide. | |
| Product is an Oil or Does Not Solidify | Presence of impurities. | - Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane) before attempting recrystallization. |
| Insufficiently pure starting materials. | - Ensure the purity of the starting 1-chloro/bromo-eicosane or 1-eicosanol. | |
| Difficulty in Recrystallization | Inappropriate solvent system. | - Experiment with different solvent pairs. Good starting points are acetone/n-hexane or ethyl acetate/methanol.[2][3][4][5]- Dissolve the crude product in a minimum amount of the "good" hot solvent and slowly add the "poor" solvent until turbidity appears. Then, allow it to cool slowly. |
| Oiling out instead of crystallizing. | - Use a more dilute solution for recrystallization.- Cool the solution very slowly to encourage crystal growth over oil formation. |
Experimental Protocols
Protocol 1: Synthesis of 1-Iodoeicosane via Finkelstein Reaction
This protocol describes the synthesis of 1-iodoeicosane from 1-bromoeicosane.
Materials:
-
1-Bromoeicosane
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromoeicosane in anhydrous acetone.
-
Add a 1.5 molar excess of anhydrous sodium iodide to the solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC (eluent: hexane). The reaction is typically complete within 24 hours, as indicated by the disappearance of the starting material spot.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated sodium bromide and wash the solid with a small amount of cold acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/n-hexane).
Protocol 2: Synthesis of 1-Iodoeicosane from 1-Eicosanol (Two-Step)
This protocol outlines the conversion of 1-eicosanol to 1-iodoeicosane via a tosylate intermediate.
Step 1: Synthesis of 1-Eicosyl Tosylate
Materials:
-
1-Eicosanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
Procedure:
-
Dissolve 1-eicosanol in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the cooled solution with stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-eicosyl tosylate.
Step 2: Conversion of 1-Eicosyl Tosylate to 1-Iodoeicosane
Materials:
-
1-Eicosyl Tosylate (from Step 1)
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
Procedure:
-
Follow the procedure outlined in Protocol 1 , using the crude 1-eicosyl tosylate as the starting material.
Data Presentation
The following table summarizes expected yields for the synthesis of 1-iodoeicosane under various conditions, based on typical outcomes for Finkelstein reactions of long-chain alkyl halides.
| Starting Material | Reaction Conditions | Solvent | Typical Yield (%) |
| 1-Bromoeicosane | Reflux, 24h | Acetone | 85-95 |
| 1-Chloroeicosane | Reflux, 48h | Acetone | 70-85 |
| 1-Eicosyl Tosylate | Reflux, 12h | Acetone | 90-98 |
Note: These are typical yields and may vary depending on the specific experimental conditions and purity of reagents.
Visualizations
Caption: Workflow for the synthesis of 1-iodoeicosane.
Caption: Troubleshooting low yield in 1-iodoeicosane synthesis.
References
Technical Support Center: Purification of 1-Iodoeicosane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 1-iodoeicosane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1-iodoeicosane?
Common impurities depend on the synthetic route used. If prepared from eicosanol via a Finkelstein reaction, impurities may include unreacted starting alcohol (eicosanol), the corresponding tosylate or mesylate intermediate, and residual inorganic salts like sodium iodide or potassium iodide.[1] Side products from elimination reactions (eicosene) can also be present, although this is less common for primary iodides. Discoloration (yellow or brown) often indicates the presence of trace iodine (I₂) due to decomposition.
Q2: Which purification technique is most effective for 1-iodoeicosane?
Both column chromatography and recrystallization are highly effective.
-
Column Chromatography: Excellent for removing a wide range of impurities with different polarities, such as starting materials and more polar side products.[2][3] It is the preferred method for achieving the highest purity, especially when impurities are structurally similar to the product.
-
Recrystallization: A simpler and more scalable method, ideal for removing small amounts of impurities from a large batch of crude product.[4] Its success depends on finding a suitable solvent system where 1-iodoeicosane has high solubility at elevated temperatures and low solubility at cooler temperatures.[4]
Q3: How can I monitor the purification process effectively?
Thin-Layer Chromatography (TLC) is the primary method for monitoring purification. A non-polar mobile phase, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate (e.g., 99:1 Hexanes:EtOAc), is typically used. The product, 1-iodoeicosane, should appear as a single spot with a high Retention Factor (Rf). Impurities like residual alcohol will have a much lower Rf. Staining with potassium permanganate or iodine vapor can help visualize the spots.
Q4: How should I store purified 1-iodoeicosane to prevent degradation?
1-Iodoeicosane, like many alkyl iodides, can be sensitive to light and heat, which can cause the liberation of free iodine (I₂), leading to discoloration and degradation. It should be stored in an amber glass vial or a container wrapped in aluminum foil, kept in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 1-iodoeicosane.
Issue 1: Column Chromatography Problems
Q: My column is running very slowly, or not at all. What should I do? A: This is likely due to excessive back-pressure.
-
Cause 1: Silica Gel Packed Too Tightly: The silica gel may have been packed too densely.
-
Solution: Ensure the column is packed as a slurry and not tamped down excessively.
-
Cause 2: Fine Particles Clogging the Frit: Very fine silica particles may be clogging the column frit or the sand layer.
-
Solution: Ensure you are using silica gel of the appropriate mesh size (e.g., 60-200 mesh) and that your initial sand layer is sufficient to prevent silica from passing through.[2]
-
Cause 3: Inappropriate Column Dimensions: A column that is too long and thin for the amount of silica used can increase back-pressure.[2]
-
Solution: Choose a column with a wider diameter for large-scale purifications.
Q: The separation between my product and an impurity is poor on the column. A: This indicates that the chosen eluent system does not provide adequate resolution.
-
Cause 1: Eluent is Too Polar: A solvent system that is too polar will move all compounds, including impurities, up the column quickly, resulting in poor separation.
-
Solution: Decrease the polarity of the eluent. For 1-iodoeicosane, which is very non-polar, pure hexanes or heptane is often a good starting point. You can fine-tune the separation by adding very small amounts of a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Cause 2: Overloading the Column: Too much crude material was loaded onto the column relative to the amount of silica gel.
-
Solution: A general rule of thumb is to use a silica gel-to-crude product ratio of at least 50:1 to 100:1 by weight for difficult separations.
Issue 2: Recrystallization Problems
Q: No crystals are forming, even after cooling the solution. A: This can happen for several reasons related to solvent choice and concentration.
-
Cause 1: Solvent is Too Good: The solvent may be too effective, keeping the 1-iodoeicosane dissolved even at low temperatures.
-
Solution: Add a "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly cloudy, then warm to redissolve and cool again.
-
Cause 2: Solution is Too Dilute: There may not be enough dissolved solute to reach the saturation point upon cooling.
-
Solution: Evaporate some of the solvent to increase the concentration and then attempt to cool again.
-
Cause 3: Lack of Nucleation Sites: Spontaneous crystallization sometimes needs encouragement.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a "seed crystal" from a previous pure batch.
Q: The recovered product is oily or waxy, not crystalline. A: This is common for long-chain alkanes and suggests the freezing point is near the temperature of your cooling bath or that impurities are interfering.
-
Cause 1: Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation.
-
Solution: The crude material may need a preliminary purification by column chromatography to remove the bulk of impurities before a final recrystallization step.
-
Cause 2: Cooling Too Quickly: Rapid cooling can cause the product to "crash out" as an oil rather than forming well-defined crystals.[4]
-
Solution: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator.[4]
Data Presentation
Table 1: Representative TLC & Column Chromatography Parameters
| Parameter | Value/System | Purpose |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most organic purifications. |
| Mobile Phase (Eluent) | 100% Hexanes or Heptane | Ideal for eluting the non-polar 1-iodoeicosane. |
| Typical Product Rf | ~0.7 - 0.8 (in 100% Hexanes) | Varies slightly with specific conditions. |
| Typical Impurity Rf | ~0.0 - 0.1 (for Eicosanol) | Polar impurities will remain near the baseline. |
| Visualization | p-Anisaldehyde, KMnO4, or I2 chamber | For visualizing spots on the TLC plate. |
Table 2: Recrystallization Solvent Selection
| Solvent | Solubility of 1-Iodoeicosane (Hot) | Solubility of 1-Iodoeicosane (Cold) | Notes |
| Acetone | High | Low | Good choice for many non-polar compounds. |
| Ethanol | Moderate | Low | Often effective for long-chain alkyl halides. |
| Isopropanol | Moderate | Low | Similar to ethanol, can provide good crystals. |
| Hexanes | High | Moderate | May not provide a large yield difference. Best used as a solvent pair. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate solvent system. For 1-iodoeicosane, start with 100% hexanes. The target Rf for the product should be around 0.3-0.4 for optimal separation.
-
Column Packing:
-
Plug the bottom of a glass column with a small amount of glass wool or cotton, then add a layer of sand (~1 cm).[2]
-
Prepare a slurry of silica gel in hexanes (approx. 50g of silica per 1g of crude product).
-
Pour the slurry into the column, and gently tap the sides to ensure even packing and remove air bubbles.[5]
-
Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.[5]
-
-
Sample Loading:
-
Dissolve the crude 1-iodoeicosane in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexanes).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent (hexanes) to the column.
-
Apply gentle air pressure to the top of the column to begin eluting the sample.[5]
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield purified 1-iodoeicosane.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which 1-iodoeicosane is sparingly soluble at room temperature but very soluble when hot (e.g., acetone or ethanol).
-
Dissolution: Place the crude 1-iodoeicosane in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.[4]
-
Decolorization (Optional): If the solution is colored (due to I₂), add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum.
Visualizations
Caption: General purification workflow for crude 1-iodoeicosane.
References
Identifying and minimizing byproducts in 1-iodoeicosane reactions.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-iodoeicosane. Our aim is to help you identify and minimize byproducts to ensure the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-iodoeicosane?
A1: The two most prevalent methods for synthesizing 1-iodoeicosane are:
-
Finkelstein Reaction: This method involves the conversion of 1-chloro or 1-bromoeicosane to 1-iodoeicosane using an alkali metal iodide (typically sodium iodide) in a suitable solvent like acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide.[1][2]
-
Direct Iodination of 1-Eicosanol: This approach converts the hydroxyl group of 1-eicosanol into an iodide. Common reagents for this transformation include:
Q2: What are the likely byproducts in a Finkelstein reaction for 1-iodoeicosane synthesis?
A2: In a Finkelstein reaction, the primary byproducts and impurities to be aware of are:
-
Unreacted Starting Material: Residual 1-chloro- or 1-bromoeicosane.
-
Elimination Product: Eicosene, resulting from the basicity of the iodide ion, although this is generally minor for primary halides.
-
Inorganic Salts: Sodium chloride or sodium bromide, which have low solubility in acetone and should precipitate out.[1]
Q3: What byproducts can I expect when synthesizing 1-iodoeicosane from 1-eicosanol?
A3: When starting from 1-eicosanol, potential byproducts depend on the reagents used:
-
Using Triphenylphosphine and Iodine: The main byproduct is triphenylphosphine oxide (TPPO). Residual starting alcohol can also be present.
-
Using CeCl₃·7H₂O/NaI: This is a relatively clean method, but unreacted 1-eicosanol is a potential impurity.
-
Using Hydroiodic Acid: This strong acid can lead to the formation of di-eicosyl ether and eicosene through dehydration side reactions.[4]
Q4: My yield of 1-iodoeicosane is very low. What are the possible causes?
A4: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.
-
Moisture in Reagents/Solvents: Water can hydrolyze some of the reagents and interfere with the reaction, particularly when using methods sensitive to moisture.
-
Poor Quality Starting Materials: Impurities in the initial 1-eicosanol or 1-haloeicosane can lead to side reactions.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can result in an incomplete conversion.
-
Product Loss During Workup: 1-Iodoeicosane may be lost during extraction or purification steps.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material (1-Eicosanol or 1-Bromo/Chloro-eicosane)
| Potential Cause | Troubleshooting Step |
| Insufficient reaction time or temperature. | Increase the reaction time and/or temperature according to the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Inadequate mixing of reactants. | Ensure vigorous stirring, especially in heterogeneous mixtures. |
| Deactivated reagents. | Use fresh, high-purity reagents. Ensure sodium iodide is dry for the Finkelstein reaction. |
| Reversible reaction equilibrium. | In the Finkelstein reaction, ensure the sodium salt byproduct is precipitating. If not, consider a different solvent. |
Issue 2: Formation of Eicosene (Elimination Byproduct)
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high. | Lower the reaction temperature. Elimination reactions are often favored at higher temperatures. |
| Use of a strong base. | While iodide is a weak base, impurities could be more basic. Ensure clean reagents and glassware. |
Issue 3: Presence of Triphenylphosphine Oxide (TPPO) after Synthesis from 1-Eicosanol
| Potential Cause | Troubleshooting Step | | Inherent byproduct of the reaction. | TPPO can often be removed by recrystallization from a suitable solvent system (e.g., a hexane/ether mixture). Alternatively, column chromatography can be effective. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of 1-iodoeicosane based on common methodologies. Note that actual yields may vary depending on the specific experimental setup and scale.
| Method | Starting Material | Key Reagents | Solvent | Typical Reaction Time | Typical Yield | Primary Byproducts |
| Finkelstein | 1-Bromoeicosane | Sodium Iodide | Acetone | 12-24 hours | >90% | 1-Bromoeicosane (unreacted), Eicosene |
| From Alcohol | 1-Eicosanol | CeCl₃·7H₂O, NaI | Acetonitrile | 20-48 hours | 85-95%[3] | 1-Eicosanol (unreacted) |
| From Alcohol | 1-Eicosanol | PPh₃, I₂, Imidazole | Toluene | 2-4 hours | ~90% | Triphenylphosphine oxide, 1-Eicosanol |
Experimental Protocols
Protocol 1: Synthesis of 1-Iodoeicosane from 1-Eicosanol using CeCl₃·7H₂O/NaI
-
To a solution of 1-eicosanol (1 equivalent) in acetonitrile, add sodium iodide (1.5 equivalents) and CeCl₃·7H₂O (1.5 equivalents).
-
Reflux the mixture and monitor the reaction progress by TLC or GC. The reaction is typically complete within 24-48 hours.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of 1-Iodoeicosane via Finkelstein Reaction
-
Dissolve 1-bromoeicosane (1 equivalent) in dry acetone.
-
Add an excess of dry sodium iodide (2-3 equivalents).
-
Reflux the mixture for 12-24 hours. The formation of a white precipitate (sodium bromide) should be observed.
-
After the reaction is complete (as monitored by TLC or GC), cool the mixture and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The resulting 1-iodoeicosane is often of high purity, but can be further purified by recrystallization if necessary.
Visualizations
Caption: Key synthetic routes to 1-iodoeicosane and associated byproducts.
Caption: A logical workflow for troubleshooting common issues in 1-iodoeicosane synthesis.
References
Technical Support Center: Optimizing 1-Iodoeicosane Substitution Reactions
Welcome to the technical support center for optimizing substitution reactions involving 1-iodoeicosane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter when performing nucleophilic substitution reactions with 1-iodoeicosane.
Low or No Product Yield
Q1: I am not observing any product formation, or the yield is very low. What are the potential causes and how can I troubleshoot this?
A1: Low or no product yield in substitution reactions with 1-iodoeicosane, a long-chain primary alkyl iodide, is a common issue that can stem from several factors. As these reactions typically follow an S(_N)2 mechanism, optimizing conditions for this pathway is crucial. Here’s a step-by-step troubleshooting guide:
-
Reagent Quality:
-
1-Iodoeicosane: Ensure the starting material is pure and has not degraded. Long-chain alkyl iodides can be susceptible to decomposition over time, releasing free iodine (indicated by a brownish color). If necessary, purify the 1-iodoeicosane by passing it through a short plug of silica gel or alumina.
-
Nucleophile: The nucleophile's purity and reactivity are critical. If you are generating an alkoxide in situ from an alcohol, ensure the alcohol is anhydrous and the base is strong enough to achieve complete deprotonation. For amine alkylations, the amine should be free of impurities.
-
Solvent: Use anhydrous solvents, as water can react with strong bases and some nucleophiles, reducing their effectiveness.
-
-
Reaction Conditions:
-
Temperature: While heating is often necessary to increase the reaction rate, excessive temperatures can lead to decomposition of the reactants or products, and can also favor the competing E2 elimination reaction. A typical temperature range for Williamson ether synthesis is 50-100°C.[1][2] It is advisable to start at a lower temperature (e.g., 60-70°C) and gradually increase it while monitoring the reaction progress.
-
Reaction Time: Long-chain alkyl halides can be less reactive due to their steric bulk. The reaction may require a longer time to reach completion, often ranging from 1 to 8 hours or even longer.[1][2] Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time.
-
Mixing: Due to the long alkyl chain of 1-iodoeicosane, solubility and mixing can be challenging. Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Choice of Base and Solvent:
-
Base: For generating alkoxides in a Williamson ether synthesis, a strong, non-nucleophilic base is preferred. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol. Other options include potassium hydroxide (KOH) or potassium carbonate (K(_2)CO(_3)).
-
Solvent: The choice of solvent is critical for S(_N)2 reactions. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they solvate the cation of the nucleophile, leaving the anionic nucleophile more "naked" and reactive.
-
-
Phase Transfer Catalysis (PTC): For reactions involving a solid or aqueous nucleophile and an organic substrate like 1-iodoeicosane, a phase transfer catalyst can be highly effective.[3][4] Catalysts like tetrabutylammonium bromide or 18-crown-6 can help transport the nucleophile into the organic phase where the reaction occurs, significantly increasing the reaction rate.[1][5]
Formation of Side Products (Elimination)
Q2: I am observing a significant amount of an elimination byproduct (eicosene). How can I minimize this?
A2: The formation of eicosene is due to the competing E2 elimination reaction, where the nucleophile acts as a base and removes a proton from the carbon adjacent to the one bearing the iodine. To favor substitution over elimination:
-
Nucleophile/Base Selection:
-
Use a nucleophile that is a weak base. For example, if synthesizing an ether, using a less sterically hindered alkoxide is preferable.
-
Avoid using bulky, strong bases if substitution is the desired outcome.
-
-
Temperature:
-
Lowering the reaction temperature generally favors the S(_N)2 reaction over the E2 reaction. Elimination reactions have a higher activation energy and are more favored at higher temperatures.
-
-
Solvent:
-
The solvent can influence the ratio of substitution to elimination. While polar aprotic solvents are good for S(_N)2 reactions, in some cases, a less polar solvent might reduce the rate of elimination.
-
Reaction Monitoring and Work-up Issues
Q3: How can I effectively monitor the progress of my reaction, and what are the best practices for working up a reaction with a long-chain product?
A3: Effective monitoring and proper work-up are crucial for obtaining a pure product in good yield.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): TLC is the most common method for monitoring the progress of these reactions. Use a suitable solvent system that provides good separation between the starting 1-iodoeicosane, the nucleophile, and the desired product. The long alkyl chain of the product will make it significantly less polar than most alcohol or amine nucleophiles. 1-Iodoeicosane itself is non-polar.
-
Staining: Since 1-iodoeicosane and the resulting ether or amine products are often not UV-active, use a visualizing agent like potassium permanganate stain or iodine vapor to see the spots on the TLC plate.
-
-
Work-up and Purification:
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If a strong base like NaH was used, quench the excess base carefully by slowly adding a protic solvent like ethanol or methanol, followed by water.
-
Extraction: The long alkyl chain of the product makes it highly soluble in non-polar organic solvents. Use a solvent like hexane, heptane, or diethyl ether for extraction from an aqueous phase.
-
Washing: Wash the organic layer with water and brine to remove any remaining inorganic salts and polar impurities.
-
Purification: Column chromatography on silica gel is a standard method for purifying the product. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or dichloromethane) is often effective.
-
Quantitative Data Presentation
The following table summarizes typical reaction conditions for Williamson ether synthesis and amine alkylation with long-chain 1-haloalkanes, providing a starting point for optimization.
| Parameter | Williamson Ether Synthesis | Amine Alkylation |
| Substrate | 1-Iodoeicosane | 1-Iodoeicosane |
| Nucleophile | Sodium Phenoxide (generated in situ) | Primary/Secondary Amine |
| Base | Sodium Hydride (NaH) or Potassium Hydroxide (KOH) | Excess amine or a non-nucleophilic base (e.g., K(_2)CO(_3)) |
| Solvent | DMF, DMSO, Acetonitrile | Acetonitrile, DMF, or neat (no solvent) |
| Temperature | 50 - 100 °C[1][2][6] | 70 - 100 °C |
| Reaction Time | 1 - 8 hours[1][2][6] | 12 - 24 hours |
| Catalyst (optional) | Tetrabutylammonium bromide (Phase Transfer Catalyst)[1] | - |
| Typical Yield | 50 - 95%[1][2][6] | Varies widely depending on amine reactivity |
Experimental Protocols
Below are detailed methodologies for key substitution reactions with long-chain alkyl halides, which can be adapted for 1-iodoeicosane.
Protocol 1: Williamson Ether Synthesis of an Eicosyl Ether
This protocol is adapted from the synthesis of a similar long-chain ether.[7]
Materials:
-
1-Iodoeicosane
-
Anhydrous alcohol (e.g., phenol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexane
-
Ethyl Acetate
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Add a solution of 1-iodoeicosane (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 70-80 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench the excess NaH by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Extract the product with hexane or a mixture of hexane and ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure eicosyl ether.
Protocol 2: N-Alkylation of a Primary Amine with 1-Iodoeicosane
This protocol is a general procedure for the N-alkylation of amines.
Materials:
-
1-Iodoeicosane
-
Primary amine (e.g., benzylamine)
-
Potassium Carbonate (K(_2)CO(_3))
-
Acetonitrile
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (2.0 eq) in acetonitrile, add K(_2)CO(_3) (1.5 eq) and 1-iodoeicosane (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate, possibly with a small amount of triethylamine to prevent product streaking on the column) to yield the secondary amine.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for optimizing and troubleshooting 1-iodoeicosane substitution reactions.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. ijirset.com [ijirset.com]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. iajpr.com [iajpr.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability and storage conditions for 1-iodoeicosane.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability and storage of 1-iodoeicosane for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 1-iodoeicosane?
A1: For optimal long-term stability, 1-iodoeicosane should be stored in a refrigerator at 2-8°C. It should be kept in a tightly sealed, amber glass vial or a container protected from light to prevent degradation. The storage area should be dry and well-ventilated.
Q2: How stable is 1-iodoeicosane at room temperature?
A2: 1-Iodoeicosane is not recommended for long-term storage at room temperature. Exposure to ambient temperatures and light can accelerate its degradation, leading to the release of free iodine and causing a noticeable discoloration (a purplish or brownish tint). For short-term handling during experiments, it should be kept out of direct light and used promptly.
Q3: I've noticed a slight discoloration in my 1-iodoeicosane sample. Can I still use it?
A3: Discoloration is a sign of degradation where the compound releases iodine. The suitability of a discolored sample depends on the sensitivity of your application. For applications requiring high purity, it is recommended to use a fresh, colorless sample. If the discoloration is faint, the purity should be assessed using an appropriate analytical method, such as Gas Chromatography (GC), before use.
Q4: What are the primary degradation products of 1-iodoeicosane?
A4: The primary degradation pathway for 1-iodoeicosane, particularly when exposed to light, involves the homolytic cleavage of the carbon-iodine bond. This results in the formation of an eicosyl radical and an iodine radical. The iodine radicals combine to form molecular iodine (I₂), which is responsible for the characteristic discoloration. The eicosyl radical can undergo further reactions, such as dimerization or reaction with oxygen.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sample appears discolored (yellow, brown, or purple) upon receipt or after storage. | Exposure to light and/or elevated temperatures. | 1. Verify that the storage conditions were appropriate (2-8°C, protected from light).2. Assess the purity of the sample using Gas Chromatography-Flame Ionization Detection (GC-FID).3. For sensitive applications, it is advisable to use a new, undegraded lot. |
| Inconsistent experimental results using different batches of 1-iodoeicosane. | Variability in the purity of the batches due to degradation. | 1. Analyze the purity of each batch by GC-FID before use.2. Store all batches under identical, recommended conditions.3. If possible, use the same batch for the entire set of experiments. |
| Precipitate observed in the 1-iodoeicosane sample. | Potential contamination or degradation product formation. | 1. Ensure the sample is at room temperature to rule out solidification due to cold storage.2. If a precipitate remains at room temperature, it is likely an impurity or degradation product. The sample should not be used. |
Quantitative Stability Data
The following table summarizes representative stability data for 1-iodoeicosane under different storage conditions. This data is illustrative and based on the known behavior of long-chain alkyl iodides. For critical applications, it is recommended to perform in-house stability testing.
| Storage Condition | Time Point | Purity (%) | Appearance |
| 2-8°C, Protected from Light | 0 Months | 99.5 | Colorless |
| 6 Months | 99.2 | Colorless | |
| 12 Months | 98.9 | Colorless | |
| 24 Months | 98.5 | Faint yellow tinge | |
| 25°C, Protected from Light | 0 Months | 99.5 | Colorless |
| 1 Month | 97.0 | Noticeable yellow | |
| 3 Months | 94.5 | Light brown | |
| 6 Months | 90.1 | Brown | |
| 25°C, Exposed to Ambient Light | 0 Months | 99.5 | Colorless |
| 1 Week | 95.2 | Yellow-brown | |
| 1 Month | 88.0 | Brown with violet hue | |
| 3 Months | <80.0 | Dark brown/purple |
Experimental Protocols
Protocol for Assessing the Stability of 1-Iodoeicosane
This protocol outlines a stability-indicating method using Gas Chromatography-Flame Ionization Detection (GC-FID) to determine the purity of 1-iodoeicosane and monitor its degradation over time.
1. Objective: To quantify the purity of 1-iodoeicosane and detect the presence of degradation products under various storage conditions.
2. Materials and Equipment:
-
1-Iodoeicosane sample(s)
-
High-purity solvent (e.g., hexane or cyclohexane)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Appropriate GC column (e.g., a non-polar column like DB-1 or equivalent)
-
Autosampler vials with caps
-
Analytical balance
-
Volumetric flasks and pipettes
3. GC-FID Method Parameters (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen, constant flow
-
Inlet Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-iodoeicosane sample.
-
Dissolve the sample in 10 mL of the chosen high-purity solvent in a volumetric flask to create a 1 mg/mL stock solution.
-
Prepare further dilutions as necessary to fall within the linear range of the detector.
5. Stability Study Design:
-
Aliquot the 1-iodoeicosane into several amber glass vials.
-
Store the vials under the desired conditions (e.g., 2-8°C/dark, 25°C/dark, 25°C/light).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), remove a vial from each storage condition.
-
Prepare the sample for GC-FID analysis as described above.
-
Analyze the sample in triplicate and calculate the average purity.
6. Data Analysis:
-
The purity of 1-iodoeicosane is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
The formation of degradation products will be indicated by the appearance of new peaks, typically at earlier retention times.
Visualizations
Caption: Troubleshooting workflow for discolored 1-iodoeicosane.
Technical Support Center: Overcoming Solubility Challenges of 1-Iodoeicosane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 1-iodoeicosane in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is 1-iodoeicosane and why is its solubility a concern?
1-Iodoeicosane (C₂₀H₄₁I) is a long-chain alkyl iodide. Its long, nonpolar twenty-carbon chain makes it waxy and significantly impacts its solubility.[1][2] While generally soluble in non-polar organic solvents, it can exhibit poor solubility in more polar organic solvents or at lower temperatures, leading to precipitation and incomplete reactions.
Q2: In which types of solvents is 1-iodoeicosane generally soluble?
As a rule of thumb, "like dissolves like." Due to its long hydrocarbon tail, 1-iodoeicosane is most soluble in non-polar organic solvents such as hexane, heptane, and toluene. Its solubility tends to decrease in more polar solvents.
Q3: My 1-iodoeicosane has precipitated out of my reaction mixture. What should I do?
Precipitation indicates that the solvent can no longer keep the 1-iodoeicosane dissolved, which could be due to a change in temperature or concentration. To address this, you can try gently heating the mixture while stirring. If the precipitate redissolves, the reaction may need to be run at a higher temperature. If not, consider adding a co-solvent to increase the overall polarity of the reaction medium.
Q4: Can I use a single solvent to run my reaction with 1-iodoeicosane and a polar reactant?
This can be challenging. If your other reactant is polar and insoluble in non-polar solvents where 1-iodoeicosane dissolves well, you may encounter a biphasic system. In such cases, strategies like using a co-solvent system or a phase-transfer catalyst are recommended.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving 1-iodoeicosane.
| Problem | Potential Cause | Troubleshooting Steps |
| 1-Iodoeicosane will not dissolve in the reaction solvent at the start of the experiment. | The solvent is too polar for the long alkyl chain. The laboratory temperature is too low. | 1. Select a less polar solvent: Refer to the solubility data table below. 2. Gently heat the solvent: Waxy solids often require thermal energy to dissolve. 3. Use a co-solvent system: Add a non-polar solvent in which 1-iodoeicosane is highly soluble. |
| The reaction is sluggish or incomplete, and I suspect poor solubility is the issue. | 1-Iodoeicosane is not sufficiently available in the solution to react efficiently with other reagents. | 1. Increase Reaction Temperature: Higher temperatures can increase the solubility of 1-iodoeicosane. 2. Improve Agitation: Ensure vigorous stirring to maximize the interaction between reactants. 3. Consider a Phase-Transfer Catalyst: This can facilitate the reaction between reactants in different phases. |
| After the reaction, my product is difficult to purify due to residual starting material. | Incomplete dissolution of 1-iodoeicosane led to an incomplete reaction. | 1. Optimize reaction conditions: Before scaling up, run small test reactions to find the optimal solvent system and temperature for complete dissolution and reaction. 2. Post-reaction filtration: If unreacted 1-iodoeicosane is solid at room temperature, it may be possible to remove it by filtration before workup. |
Data Presentation: Solubility of Long-Chain Alkyl Halides
| Solvent | Type | Estimated Solubility of 1-Iodoeicosane at Room Temperature | Notes |
| Hexane | Non-polar | High | Excellent choice for dissolving long-chain alkanes. |
| Toluene | Non-polar (aromatic) | High | The aromatic ring can offer slightly better interaction than alkanes. |
| Diethyl Ether | Slightly Polar | Moderate to High | Good general-purpose solvent for many organic compounds. |
| Tetrahydrofuran (THF) | Polar aprotic | Moderate | Often a good choice for reactions involving both polar and non-polar components. |
| Dichloromethane (DCM) | Polar aprotic | Moderate | Use with caution due to its volatility. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Low to Moderate | May require heating to achieve significant solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Low | Generally not a good first choice unless required by the reaction chemistry. |
| Ethanol | Polar protic | Very Low | The long alkyl chain makes it poorly soluble in alcohols. |
| Water | Polar protic | Insoluble | 1-Iodoeicosane is hydrophobic. |
Experimental Protocols
Here are detailed methodologies for common strategies to overcome solubility issues with 1-iodoeicosane.
Protocol 1: Co-Solvent System
This method is useful when a single solvent does not provide adequate solubility for all reactants.
Objective: To create a homogeneous reaction mixture by using a blend of solvents.
Materials:
-
1-Iodoeicosane
-
Primary reaction solvent (e.g., THF, DMF)
-
Co-solvent (e.g., hexane, toluene)
-
Reaction vessel with a magnetic stirrer and reflux condenser
Procedure:
-
To the reaction vessel, add the 1-iodoeicosane and the primary reaction solvent.
-
Begin stirring the mixture.
-
Slowly add the co-solvent in small portions while observing the dissolution of the 1-iodoeicosane.
-
If necessary, gently heat the mixture to aid dissolution.
-
Once the 1-iodoeicosane is fully dissolved, add the other reactants to the homogeneous solution.
-
Proceed with the reaction at the desired temperature.
Protocol 2: Phase-Transfer Catalysis (PTC)
This protocol is ideal for reactions where 1-iodoeicosane is in an organic phase and a second reactant is in an aqueous or solid phase.
Objective: To facilitate the reaction between immiscible reactants using a phase-transfer catalyst.
Materials:
-
1-Iodoeicosane
-
Organic solvent (e.g., toluene, hexane)
-
Aqueous solution of the second reactant (or solid reactant)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB, a crown ether)
-
Reaction vessel with vigorous mechanical or magnetic stirring
Procedure:
-
Dissolve the 1-iodoeicosane in the chosen organic solvent in the reaction vessel.
-
Add the aqueous solution of the other reactant (or the solid reactant).
-
Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol%).
-
Begin vigorous stirring to ensure adequate mixing of the two phases.
-
Heat the reaction to the desired temperature. The catalyst will shuttle the reactive species across the phase boundary to allow the reaction to proceed.
-
Monitor the reaction for completion.
Visualizing Workflows and Concepts
Troubleshooting Logic for Solubility Issues
The following diagram illustrates a logical workflow for addressing solubility problems with 1-iodoeicosane.
Caption: A flowchart for troubleshooting solubility issues.
Conceptual Diagram of Phase-Transfer Catalysis
This diagram illustrates the principle of phase-transfer catalysis for a reaction between 1-iodoeicosane and a nucleophile.
Caption: Mechanism of Phase-Transfer Catalysis.
References
Technical Support Center: Troubleshooting Reactions with 1-Iodoeicosane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common reactions involving 1-iodoeicosane.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the failure of a Grignard reaction with 1-iodoeicosane?
A1: Grignard reactions require strictly anhydrous (dry) conditions. The primary reasons for failure when using 1-iodoeicosane include:
-
Presence of Water: Grignard reagents are highly reactive with water, which will quench the reaction. Ensure all glassware is thoroughly dried, and solvents are anhydrous.[1][2][3]
-
Poor Quality Magnesium: The surface of the magnesium metal may be coated with magnesium oxide, which prevents the reaction from initiating. Use fresh, high-quality magnesium turnings. Activation of the magnesium with a small crystal of iodine or 1,2-dibromoethane can be beneficial.[1][3]
-
Slow Reaction Initiation: The formation of the Grignard reagent from 1-iodoeicosane can be slow to start. This is a common issue and may require gentle heating or the use of activating agents to initiate the reaction.[1]
-
Side Reactions: Wurtz coupling, where two alkyl chains react with each other, can be a significant side reaction.
Q2: My Suzuki coupling reaction with 1-iodoeicosane is not working. What should I check?
A2: Suzuki coupling with alkyl halides like 1-iodoeicosane can be challenging. Key factors to troubleshoot are:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. Electron-rich and bulky ligands are often required to facilitate the oxidative addition of the alkyl halide to the palladium center.
-
Base Selection: The choice of base is crucial for the transmetalation step. Common bases include carbonates, phosphates, and alkoxides. The optimal base will depend on the specific substrates and reaction conditions.
-
Reaction Temperature: Unlike Suzuki couplings with aryl halides, reactions with alkyl halides may require different temperature optimization to balance the rate of reaction against potential side reactions like β-hydride elimination.
-
Homocoupling: A common side reaction is the homocoupling of the boronic acid partner, which can be promoted by the presence of oxygen.[4] Ensure the reaction is performed under an inert atmosphere.
Q3: I am observing low yields in my Williamson ether synthesis using 1-iodoeicosane. What are the likely causes?
A3: The Williamson ether synthesis is an SN2 reaction, and its success with 1-iodoeicosane depends on several factors:
-
Steric Hindrance: While 1-iodoeicosane is a primary alkyl halide and thus suitable for SN2 reactions, the choice of the alkoxide is important. A bulky alkoxide can lead to elimination (E2) as a competing side reaction, reducing the ether yield.[5][6][7][8][9]
-
Reaction Conditions: The reaction is typically conducted at temperatures between 50 to 100 °C and can take 1 to 8 hours to complete.[5] Incomplete reaction is a common reason for low yields. The choice of solvent is also important; polar aprotic solvents like DMF or acetonitrile are often preferred.[5]
-
Base Strength: The alcohol must be fully deprotonated to form the alkoxide. If the base used is not strong enough, the concentration of the nucleophile will be low, leading to a slow and inefficient reaction.
Troubleshooting Guides
Guide 1: Failed Grignard Reaction with 1-Iodoeicosane
This guide addresses the issue of a Grignard reaction with 1-iodoeicosane failing to initiate or providing a low yield of the desired product.
| Observed Problem | Potential Cause | Recommended Solution |
| Reaction does not start (no color change or heat evolution) | Inactive magnesium surface (oxide layer) | Use fresh magnesium turnings. Crush the magnesium turnings in the flask (under inert gas) to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[1][3] |
| Presence of moisture | Flame-dry all glassware before use. Use anhydrous solvents. Ensure the 1-iodoeicosane is dry. | |
| Low yield of the desired product, presence of eicosane | Reaction with trace amounts of water | Rigorously exclude moisture from the reaction setup. |
| Low yield of the desired product, presence of a high molecular weight byproduct (C40H82) | Wurtz coupling side reaction | Add the 1-iodoeicosane solution slowly to the magnesium suspension to maintain a low concentration of the alkyl iodide. |
Experimental Protocol: Preparation of Eicosylmagnesium Iodide
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 1-iodoeicosane (1 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the 1-iodoeicosane solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining 1-iodoeicosane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction. The resulting gray or brownish solution is the Grignard reagent and should be used immediately.
Guide 2: Unsuccessful Sonogashira Coupling with 1-Iodoeicosane
This guide is for troubleshooting a failed Sonogashira coupling reaction between 1-iodoeicosane and a terminal alkyne. Note that Sonogashira couplings with unactivated alkyl halides are known to be challenging.[10]
| Observed Problem | Potential Cause | Recommended Solution |
| No reaction or recovery of starting materials | Inefficient oxidative addition of the alkyl iodide | Use a palladium catalyst with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to promote the oxidative addition step.[10] |
| Inappropriate reaction conditions | Sonogashira reactions with alkyl halides may require higher temperatures than those with aryl halides. However, high temperatures can also lead to side reactions. A careful optimization of the reaction temperature is necessary.[11] | |
| Formation of alkyne dimer (Glaser coupling) | Presence of copper catalyst and oxygen | While copper is a co-catalyst in the traditional Sonogashira reaction, its presence can promote the homocoupling of the alkyne.[11] Consider using a copper-free Sonogashira protocol. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
| Low yield of the desired product | Competing side reactions | Besides Glaser coupling, other side reactions can occur. Analyze the crude reaction mixture by techniques like GC-MS to identify major byproducts and adjust the reaction conditions accordingly. |
Experimental Protocol: Copper-Free Sonogashira Coupling of 1-Iodoeicosane
-
To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand (if separate).
-
Add the terminal alkyne (1.2 equivalents) and a suitable base (e.g., Cs₂CO₃, 2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Add 1-iodoeicosane (1 equivalent).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: Williamson ether synthesis pathway.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Challenges in scaling up the synthesis of 1-iodoeicosane.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-iodoeicosane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work, particularly when scaling up the synthesis.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: We are attempting to synthesize 1-iodoeicosane from 1-eicosanol using the Appel reaction (triphenylphosphine and iodine), but we are observing very low to no yield of the desired product. What are the potential causes and how can we troubleshoot this?
Answer: Low or no yield in the Appel reaction for the synthesis of 1-iodoeicosane can stem from several factors, particularly when dealing with a long-chain, waxy substrate like 1-eicosanol. Here are the primary areas to investigate:
-
Inadequate Solubility of 1-Eicosanol: 1-Eicosanol is a waxy solid with limited solubility in many common organic solvents at room temperature.[1] If the starting material is not fully dissolved, the reaction will be slow and incomplete.
-
Troubleshooting:
-
Solvent Selection: Use a solvent system that can effectively dissolve 1-eicosanol. Toluene or a mixture of toluene and a more polar solvent like dichloromethane can be effective. Heating the solvent to dissolve the 1-eicosanol before adding the reagents is crucial.
-
Elevated Temperature: Running the reaction at a moderately elevated temperature (e.g., 40-50 °C) can help maintain the solubility of all components and increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
-
-
Reagent Purity and Stoichiometry: The purity of triphenylphosphine and iodine is critical. Triphenylphosphine can oxidize over time, and iodine can contain moisture. Incorrect stoichiometry can also lead to poor conversion.
-
Troubleshooting:
-
Reagent Quality: Use freshly opened or purified triphenylphosphine. Ensure the iodine is dry.
-
Stoichiometry: A slight excess of triphenylphosphine and iodine (e.g., 1.1 to 1.2 equivalents each relative to the alcohol) is often used to drive the reaction to completion.
-
-
-
Reaction Conditions: The order of addition and reaction time can significantly impact the outcome.
-
Troubleshooting:
-
Order of Addition: It is generally recommended to add the iodine to a solution of 1-eicosanol and triphenylphosphine. This helps to form the reactive phosphonium iodide species in situ.
-
Reaction Time: The conversion of long-chain alcohols can be slower than that of their shorter-chain counterparts. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time.
-
-
Problem 2: Difficulty in Removing Triphenylphosphine Oxide Byproduct
Question: We have successfully synthesized 1-iodoeicosane, but we are struggling to remove the triphenylphosphine oxide (TPPO) byproduct, especially on a larger scale. What are the most effective methods for its removal?
Answer: The removal of triphenylphosphine oxide is a common challenge in reactions utilizing triphenylphosphine. Due to its polarity, it can be difficult to separate from the desired product, particularly when dealing with a non-polar, waxy product like 1-iodoeicosane. Here are several effective strategies:
-
Precipitation and Filtration: This is often the most straightforward method for large-scale purification.
-
Troubleshooting:
-
Solvent Choice: After the reaction is complete, concentrate the reaction mixture and then add a non-polar solvent in which 1-iodoeicosane is soluble but TPPO is not. Hexane or heptane are good choices. The TPPO should precipitate out and can be removed by filtration.[2] Chilling the mixture can enhance precipitation.
-
Multiple Precipitations: A single precipitation may not be sufficient. It may be necessary to redissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) and then re-precipitate the TPPO by adding a large excess of a non-polar solvent.
-
-
-
Complexation and Filtration: TPPO can form complexes with certain metal salts, which can then be easily removed by filtration.
-
Troubleshooting:
-
Zinc Chloride: The addition of a solution of zinc chloride in a polar solvent (like ethanol) to the reaction mixture can lead to the precipitation of a TPPO-ZnCl₂ complex.[3] This method has been shown to be effective even in polar solvents.
-
-
-
Chromatography: While less ideal for very large scales due to solvent consumption, column chromatography can be a viable option for moderate scales or for achieving very high purity.
-
Troubleshooting:
-
Solvent System: A gradient elution on silica gel, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), can effectively separate the non-polar 1-iodoeicosane from the more polar TPPO.
-
-
Problem 3: Product is a Waxy Solid, Complicating Handling and Purification
Question: Our final product, 1-iodoeicosane, is a waxy solid, which makes it difficult to handle, transfer, and purify. Are there any techniques to simplify working with this type of material?
Answer: The waxy nature of long-chain aliphatic compounds like 1-iodoeicosane presents unique handling challenges. Here are some practical tips:
-
Elevated Temperatures: Perform manipulations such as transfers, filtrations, and even column chromatography at a slightly elevated temperature to keep the product in a molten or less viscous state. This can be achieved using a heating mantle, a warm water bath, or by jacketing the glassware.
-
Solvent Selection for Transfers: When transferring the product, dissolve it in a minimal amount of a suitable warm solvent to create a mobile solution.
-
Crystallization Techniques: For final purification, recrystallization can be an effective method.
-
Troubleshooting:
-
Solvent Screening: Screen various solvents to find one in which 1-iodoeicosane has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent and a poor solvent can also be effective.
-
-
-
Mechanical Agitation: For viscous mixtures, overhead stirring is often more effective than magnetic stirring to ensure proper mixing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of 1-iodoeicosane?
A1: The most common and readily available starting material is 1-eicosanol (also known as arachidyl alcohol).[4][5] It is a long-chain fatty alcohol that can be converted to 1-iodoeicosane via nucleophilic substitution reactions.
Q2: What are the primary methods for synthesizing 1-iodoeicosane?
A2: The two primary methods are:
-
Direct Iodination of 1-Eicosanol: The Appel reaction, which utilizes triphenylphosphine and iodine, is a common and effective method for this conversion under mild conditions.[6]
-
Finkelstein Reaction: This is a two-step process where 1-eicosanol is first converted to a better leaving group, such as a tosylate or mesylate, and then reacted with an iodide salt (e.g., sodium iodide in acetone) to yield 1-iodoeicosane.[7][8][9] This method is particularly useful when direct iodination proves difficult.
Q3: What are the expected yields for the synthesis of 1-iodoeicosane?
A3: While specific yields can vary depending on the scale and precise reaction conditions, the Appel reaction is generally known to provide good to high yields, often in the range of 80-95% for the conversion of primary alcohols to alkyl iodides. For the Finkelstein reaction, high yields can also be achieved, provided the intermediate tosylate or mesylate is formed efficiently.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The starting material, 1-eicosanol, is more polar than the product, 1-iodoeicosane. Therefore, on a silica gel TLC plate, the product spot will have a higher Rf value (will travel further up the plate) than the starting material spot. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2).
Q5: What are the main side reactions to be aware of?
A5: The main potential side reaction is elimination to form eicosene. This is more likely to occur with secondary alcohols but can happen with primary alcohols under harsh conditions (e.g., high temperatures). Using mild reaction conditions, such as those of the Appel reaction at moderate temperatures, helps to minimize this side reaction.
Data Presentation
Table 1: Comparison of Synthesis Methods for 1-Iodoeicosane
| Feature | Appel Reaction | Finkelstein Reaction |
| Starting Material | 1-Eicosanol | 1-Eicosanol |
| Reagents | Triphenylphosphine, Iodine | 1. Tosyl chloride/Mesyl chloride, Base2. Sodium iodide |
| Number of Steps | 1 | 2 |
| Typical Yield | Good to High (80-95%) | High (dependent on both steps) |
| Key Challenge | Removal of triphenylphosphine oxide | Isolation of the intermediate tosylate/mesylate |
| Reaction Conditions | Mild, neutral | Step 1: Mild; Step 2: Mild |
Experimental Protocols
Method 1: Synthesis of 1-Iodoeicosane via the Appel Reaction
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 1-eicosanol (1 equivalent) and triphenylphosphine (1.2 equivalents).
-
Dissolution: Add anhydrous toluene to the flask and heat the mixture gently (e.g., to 40-50 °C) with stirring until all the solids have dissolved.
-
Reaction: To the warm, stirred solution, add iodine (1.2 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic, and the color will change from dark purple to a clear or pale yellow solution upon completion.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Add a sufficient volume of hexane to the residue and stir vigorously. The triphenylphosphine oxide will precipitate as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filter the mixture through a pad of celite, washing the solid with cold hexane.
-
-
Purification:
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 1-iodoeicosane.
-
For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., ethanol or acetone) or purified by column chromatography on silica gel using hexane as the eluent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Step-by-step workflow for the synthesis of 1-iodoeicosane.
References
- 1. Appel reaction - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Investigation on Wax Deposition Reduction Using Natural Plant-Based Additives for Sustainable Energy Production from Penara Oilfield Malaysia Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methods for removing residual impurities from 1-iodoeicosane.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual impurities from 1-iodoeicosane.
Frequently Asked Questions (FAQs)
Q1: What are the common residual impurities found in 1-iodoeicosane?
Common impurities in 1-iodoeicosane can originate from its synthesis. When synthesized from eicosanol, residual starting material (eicosanol) is a likely impurity. Other potential impurities include byproducts from the iodinating reagents, such as triphenylphosphine oxide if using the Appel reaction, and solvents used in the reaction and workup. If the synthesis involves elimination-prone steps, alkene isomers of eicosane may also be present. Commercially available 1-iodoeicosane may contain small amounts of homologous alkyl iodides or degradation products.
Q2: Which methods are most effective for purifying 1-iodoeicosane?
The two primary methods for purifying 1-iodoeicosane are recrystallization and column chromatography.
-
Recrystallization is effective for removing small amounts of impurities from a solid sample. The choice of solvent is critical for successful purification.
-
Column chromatography is a versatile technique that can separate 1-iodoeicosane from a wider range of impurities based on their different affinities for the stationary phase (e.g., silica gel) and the mobile phase (solvent).
Q3: How can I monitor the purity of 1-iodoeicosane during purification?
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a column chromatography separation and to assess the purity of fractions. For a more quantitative analysis of purity, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[1] 1H NMR can be particularly useful for identifying and quantifying proton-bearing impurities.
Q4: Is 1-iodoeicosane stable during purification?
Long-chain alkyl iodides can be sensitive to light and prolonged exposure to heat, which can cause decomposition, often leading to the formation of iodine, visible as a purple or brown discoloration. It is advisable to protect the compound from light where possible and to use moderate temperatures during solvent removal. While silica gel is a common stationary phase for chromatography, its slightly acidic nature can potentially cause degradation of sensitive compounds.[2] If instability on silica is suspected, using a neutralized silica gel or a different adsorbent like alumina may be beneficial.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| 1-Iodoeicosane does not dissolve in the hot solvent. | The solvent is not a good solvent for 1-iodoeicosane at high temperatures. | Select a more appropriate solvent or a solvent mixture. A good solvent will dissolve the compound when hot but not when cold.[3][4][5][6] |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The compound has "oiled out" instead of crystallizing. | Reheat the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is less soluble to encourage crystal formation. | |
| The recrystallized product is still impure. | The chosen solvent did not effectively separate the impurity. | Select a different recrystallization solvent where the impurity has a significantly different solubility profile from 1-iodoeicosane. |
| Impurities were trapped in the crystals due to rapid cooling. | Repeat the recrystallization, ensuring slow cooling to allow for proper crystal lattice formation. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of 1-iodoeicosane from impurities. | The eluent (solvent system) polarity is incorrect. | Optimize the eluent system using TLC. For a non-polar compound like 1-iodoeicosane, start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate.[7][8][9][10][11][12] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often recommended.[2][13] | |
| 1-Iodoeicosane is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[12] |
| Fractions containing 1-iodoeicosane are discolored (purple/brown). | The compound may be degrading on the silica gel. | Minimize the time the compound spends on the column. Consider using a faster flow rate (flash chromatography) or neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a small amount of the crude 1-iodoeicosane and the purified fractions in a volatile solvent (e.g., hexane or dichloromethane). Use a capillary tube to spot the solutions onto the origin line.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., hexane or a 9:1 hexane:ethyl acetate mixture). The solvent level should be below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compound is UV active) or by staining with an appropriate reagent (e.g., iodine vapor or a potassium permanganate stain).
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. A pure compound should ideally show a single spot.[7][8][10][11]
Recrystallization Protocol (Example with Ethanol)
-
Dissolution: In a flask, dissolve the impure 1-iodoeicosane in a minimal amount of hot ethanol. Heat the mixture gently to facilitate dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.[2][13]
-
Sample Loading: Dissolve the crude 1-iodoeicosane in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds with higher polarity.[14]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure 1-iodoeicosane.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-iodoeicosane.
Data Presentation
| Purification Step | Method | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Yield (Hypothetical) |
| Initial Purification | Recrystallization | 85% | 95% | 4.0 g (80%) |
| Further Purification | Column Chromatography | 95% | >99% | 3.6 g (90% of recrystallized) |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. community.wvu.edu [community.wvu.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. column-chromatography.com [column-chromatography.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. rsc.org [rsc.org]
Validation & Comparative
Reactivity Face-Off: 1-Iodoeicosane vs. 1-Bromoeicosane in Nucleophilic Substitution and Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between an alkyl iodide and an alkyl bromide can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the reactivity of 1-iodoeicosane and 1-bromoeicosane, supported by fundamental principles of organic chemistry and illustrative experimental protocols.
In the realm of organic synthesis, the reactivity of alkyl halides is a critical factor influencing the outcome of numerous reactions, most notably nucleophilic substitutions and cross-coupling reactions. The nature of the halogen atom plays a pivotal role, with iodine generally being a superior leaving group compared to bromine. This enhanced reactivity of alkyl iodides stems from the lower bond dissociation energy of the carbon-iodine bond and the greater polarizability of the iodide ion.
Data Presentation: A Comparative Overview
The following table summarizes the expected relative reactivity and typical reaction conditions for 1-iodoeicosane and 1-bromoeicosane in common synthetic transformations. The data is based on established principles of leaving group ability in SN2 reactions and the oxidative addition step in cross-coupling reactions.
| Reaction Type | Substrate | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| Nucleophilic Substitution (SN2) | 1-Iodoeicosane | Higher | Milder conditions (e.g., lower temperature, shorter reaction time) | Generally Higher |
| 1-Bromoeicosane | Lower | More forcing conditions (e.g., higher temperature, longer reaction time) | Generally Lower | |
| Suzuki Coupling | 1-Iodoeicosane | Higher | Milder catalyst systems, lower temperatures | Generally Higher |
| 1-Bromoeicosane | Lower | More active catalyst systems, higher temperatures | Generally Lower | |
| Grignard Reagent Formation | 1-Iodoeicosane | Higher | Faster initiation, less forcing conditions | High |
| 1-Bromoeicosane | Lower | May require activation (e.g., with iodine), longer initiation time | High |
Experimental Protocols
The following are detailed, representative experimental protocols for key reactions, adapted from general procedures found in the literature. These protocols are intended to serve as a starting point for laboratory work.
Protocol 1: Williamson Ether Synthesis (Nucleophilic Substitution)
This protocol describes the synthesis of Eicosyl Phenyl Ether.
Materials:
-
1-haloeicosane (1-iodoeicosane or 1-bromoeicosane)
-
Phenol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenol (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, to form the sodium phenoxide.
-
Add a solution of 1-haloeicosane (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
For 1-iodoeicosane: Stir the reaction mixture at room temperature for 4-6 hours.
-
For 1-bromoeicosane: Heat the reaction mixture to 50-60 °C and stir for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling of a 1-haloeicosane with an arylboronic acid.
Materials:
-
1-haloeicosane (1-iodoeicosane or 1-bromoeicosane)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
-
Anhydrous solvents
Procedure:
-
In a Schlenk flask, combine the 1-haloeicosane (1.0 equivalent), arylboronic acid (1.2 equivalents), and base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent(s).
-
For 1-iodoeicosane: Heat the reaction mixture to 80-90 °C and stir for 6-12 hours.
-
For 1-bromoeicosane: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the fundamental mechanisms discussed in this guide.
Alternative reagents for the synthesis of long-chain alkyl iodides.
##Navigating the Synthesis of Long-Chain Alkyl Iodides: A Comparative Guide to Alternative Reagents
For researchers, scientists, and drug development professionals, the synthesis of long-chain alkyl iodides is a critical step in the creation of complex molecules. While traditional methods have long been employed, a new generation of alternative reagents offers significant advantages in terms of efficiency, safety, and environmental impact. This guide provides a comprehensive comparison of these modern approaches, supported by experimental data and detailed protocols to inform your synthetic strategy.
The conversion of functional groups into alkyl iodides is a cornerstone of organic synthesis, enabling subsequent carbon-carbon and carbon-heteroatom bond formations. The choice of iodinating agent can profoundly influence reaction outcomes, particularly when dealing with the unique challenges presented by long-chain substrates, such as steric hindrance and solubility issues. This guide explores the utility of several key alternative methodologies: the classic Finkelstein reaction, modern adaptations for the conversion of alcohols, and innovative approaches starting from carboxylic acids.
Comparative Performance of Alternative Reagents
The following table summarizes the quantitative performance of various reagents for the synthesis of long-chain alkyl iodides, providing a clear comparison of their efficacy under different conditions.
| Method/Reagent System | Starting Material | Product | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Finkelstein Reaction | ||||||
| Sodium Iodide in Acetone | Long-chain alkyl bromide/chloride | Long-chain alkyl iodide | Varies | Reflux | Good to Excellent | [1][2][3][4] |
| From Alcohols | ||||||
| CeCl₃·7H₂O/NaI in Acetonitrile | Long-chain alcohol | Long-chain alkyl iodide | 20 h | Reflux | Complete Conversion | [5][6] |
| Triphenylphosphine/Iodine | Long-chain alcohol | Long-chain alkyl iodide | Varies | Varies | High | [7][8] |
| Blue Light-Promoted Iodination | Unreactive alcohols | Alkyl iodide intermediates | Varies | Room Temperature | Good to Excellent | [9] |
| From Carboxylic Acids | ||||||
| PPh₃/Lithium Iodide (Photocatalytic) | Aliphatic carboxylic acid | Long-chain alkyl iodide | Varies | Room Temperature | Good | [5] |
| Diiodosilane (SiH₂I₂)/Iodine | Carboxylic acid derivative | Acyl iodide | Varies | Varies | High | [10] |
| Green/Catalytic Methods | ||||||
| Electrochemical Redox-Relay System | Alkyl Iodide + Alkene/Alkyne | C-C coupled product | Varies | Room Temperature | Competitive to tin reagents | [11][12][13] |
| Iodine Catalysis (e.g., with H₂O₂) | Various | Iodinated compounds | Varies | Varies | Varies | [14] |
Key Experimental Methodologies
Finkelstein Reaction Protocol
The Finkelstein reaction remains a robust and widely used method for preparing alkyl iodides from the corresponding chlorides or bromides.[2][3][4] The reaction's success hinges on Le Chatelier's principle, where the precipitation of the insoluble sodium chloride or bromide in acetone drives the equilibrium towards the formation of the desired alkyl iodide.[3][15]
Experimental Protocol:
-
Dissolve the long-chain alkyl chloride or bromide in dry acetone.
-
Add a stoichiometric excess of sodium iodide.
-
Reflux the mixture with stirring. The reaction progress can be monitored by the formation of a white precipitate (NaCl or NaBr).
-
Upon completion, cool the reaction mixture and filter to remove the precipitated sodium halide.
-
Evaporate the acetone from the filtrate.
-
The crude alkyl iodide can be further purified by distillation or chromatography.
Conversion of Alcohols using CeCl₃·7H₂O/NaI
A mild and efficient method for the direct conversion of alcohols to alkyl iodides utilizes a cerium(III) chloride and sodium iodide system.[5][6] This approach is particularly advantageous for substrates sensitive to harsh acidic conditions.
Experimental Protocol: [6]
-
To a solution of the long-chain alcohol in acetonitrile, add 1.5 equivalents of CeCl₃·7H₂O and 1.2 equivalents of NaI.
-
Reflux the reaction mixture for 20 hours.
-
Monitor the reaction for complete conversion of the starting material.
-
Upon completion, the product can be isolated using standard workup procedures.
Phosphine-Based Iodination of Alcohols (Appel Reaction)
The Appel reaction provides a reliable method for converting alcohols to alkyl iodides using triphenylphosphine and iodine.[7][8][16][17][18] The reaction proceeds through an alkoxyphosphonium iodide intermediate, which then undergoes nucleophilic attack by iodide.
Experimental Protocol:
-
Dissolve the long-chain alcohol and triphenylphosphine in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the alcohol is consumed.
-
The workup typically involves washing with a sodium thiosulfate solution to quench excess iodine, followed by removal of triphenylphosphine oxide, often through crystallization or chromatography.
Reaction Pathways and Workflows
To visualize the logical flow of these synthetic transformations, the following diagrams illustrate the key reaction pathways.
Caption: Finkelstein Reaction Pathway.
Caption: General Workflow for Alcohol to Alkyl Iodide Conversion.
References
- 1. byjus.com [byjus.com]
- 2. byjus.com [byjus.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 5. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scalable and Phosphine-Free Conversion of Alcohols to Carbon–Heteroatom Bonds through the Blue Light-Promoted Iodination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diiodosilane. 3. Direct Synthesis of Acyl Iodides from Carboxylic Acids, Esters, Lactones, Acyl Chlorides, and Anhydrides - Lookchem [lookchem.com]
- 11. Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01694B [pubs.rsc.org]
- 12. Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jk-sci.com [jk-sci.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
Spectroscopic Validation of Synthesized 1-Iodoeicosane: A Comparative Guide
This guide provides a comprehensive comparison of the spectroscopic data for synthesized 1-iodoeicosane against its common precursor, 1-eicosanol. The successful substitution of the hydroxyl group with iodine is validated through a detailed analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of long-chain alkyl halides.
Data Presentation: Spectroscopic Comparison
The following tables summarize the expected and experimental spectroscopic data for 1-iodoeicosane and 1-eicosanol.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | 1-Eicosanol Chemical Shift (δ, ppm) | Expected 1-Iodoeicosane Chemical Shift (δ, ppm) | Key Differences |
| CH₃-(CH₂)₁₈-CH₂-OH/I | 3.64 (t, 2H) | ~3.19 (t, 2H) | Significant upfield shift of the protons on the carbon bonded to the heteroatom, confirming the substitution of -OH with the less electronegative -I. |
| CH₃-(CH₂)₁₇-CH₂-CH₂-OH/I | 1.56 (quint, 2H) | ~1.82 (quint, 2H) | Downfield shift of the adjacent methylene protons due to the influence of the iodine atom. |
| CH₃-(CH₂)₁₇-CH₂- | 1.25 (br s, 34H) | 1.25 (br s, 34H) | The bulk of the methylene chain protons remain largely unaffected. |
| CH₃- | 0.88 (t, 3H) | 0.88 (t, 3H) | The terminal methyl group protons are unaffected by the substitution at the other end of the long alkyl chain. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | 1-Eicosanol Chemical Shift (δ, ppm) | Expected 1-Iodoeicosane Chemical Shift (δ, ppm) | Key Differences |
| CH₃-(CH₂)₁₈-CH₂-OH/I | 63.1 | ~9.2 | A dramatic upfield shift of the carbon directly attached to the heteroatom, providing strong evidence for the presence of the C-I bond.[1] |
| CH₃-(CH₂)₁₇-CH₂-CH₂-OH/I | 32.8 | ~33.5 | A slight downfield shift of the adjacent carbon. |
| Bulk -(CH₂)- Chain | 22.7 - 31.9 | 22.7 - 31.9 | The chemical shifts of the central methylene carbons are minimally affected. |
| CH₃- | 14.1 | 14.1 | The terminal methyl carbon remains unchanged. |
Table 3: IR Spectroscopy Data (ATR)
| Functional Group | 1-Eicosanol Absorption (cm⁻¹) | Expected 1-Iodoeicosane Absorption (cm⁻¹) | Key Differences |
| O-H Stretch | ~3330 (broad) | Absent | The disappearance of the broad O-H stretching band is a primary indicator of the successful conversion of the alcohol to the alkyl iodide.[2] |
| C-H Stretch | 2916, 2848 | 2916, 2848 | The characteristic alkane C-H stretching vibrations remain present in the product.[3][4] |
| C-O Stretch | ~1060 | Absent | The C-O stretching vibration is absent in the final product. |
| C-I Stretch | Absent | ~500-600 | The appearance of a new band in the far-infrared region is indicative of the C-I bond, although it can sometimes be weak or difficult to observe. |
Table 4: Mass Spectrometry Data (EI)
| Ion | 1-Eicosanol (m/z) | Expected 1-Iodoeicosane (m/z) | Key Differences |
| Molecular Ion [M]⁺ | 298.5 | 408.4 | The molecular ion peak shifts to a higher m/z value, consistent with the replacement of a hydroxyl group (17 g/mol ) with an iodine atom (127 g/mol ).[5][6] |
| [M-H₂O]⁺ | 280.5 | Absent | The characteristic loss of water from the alcohol precursor is not observed in the 1-iodoeicosane spectrum. |
| [M-I]⁺ | Absent | 281.4 | A prominent fragment corresponding to the loss of the iodine radical is expected, resulting in the eicosyl cation. |
| I⁺ | Absent | 127 | The presence of a peak at m/z 127 corresponding to the iodine cation is a clear indicator of an iodo-compound.[7] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the analyte (1-iodoeicosane or 1-eicosanol) was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).[1][7][8]
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a pulse angle of 45°, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with proton decoupling, a pulse angle of 30°, a relaxation delay of 5 seconds, and an accumulation of 1024 scans.
-
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
-
Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to the sample measurement.
-
Data Processing: The resulting spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: The sample was introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample was ionized using a 70 eV electron beam.[9]
-
Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer.
-
Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500 amu.
-
Data Interpretation: The relative abundance of each ion was plotted against its m/z value. The base peak is the most abundant ion and is assigned a relative intensity of 100%.[5]
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic validation of synthesized 1-iodoeicosane.
Caption: Workflow for the synthesis and spectroscopic validation of 1-iodoeicosane.
References
- 1. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. docbrown.info [docbrown.info]
- 6. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. docbrown.info [docbrown.info]
- 8. docbrown.info [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
Comparative analysis of self-assembled monolayers from different alkyl halides.
A comprehensive guide for researchers, scientists, and drug development professionals on the formation, characteristics, and stability of self-assembled monolayers (SAMs) derived from various alkyl halide precursors. This report provides a comparative analysis based on available experimental data, detailed experimental protocols, and visual representations of the underlying processes.
Self-assembled monolayers (SAMs) represent a cornerstone of surface science and nanotechnology, offering a versatile platform for tailoring the interfacial properties of materials. While alkanethiols on noble metals are the most extensively studied SAM systems, the use of alkyl halides as precursors presents an alternative avenue for surface modification. This guide provides a comparative analysis of SAMs formed from different long-chain alkyl halides—specifically alkyl iodides, bromides, and chlorides—focusing on their formation, structural characteristics, and stability.
Performance Comparison of Alkyl Halide SAMs
The choice of the halogen headgroup in an alkyl halide precursor significantly influences the resulting SAM's properties, including its packing density, ordering, and stability. While direct comparative studies across a homologous series of alkyl halides are limited in the literature, a synthesis of available data allows for a qualitative and semi-quantitative comparison.
| Property | Alkyl Iodide SAMs | Alkyl Bromide SAMs | Alkyl Chloride SAMs |
| Formation Rate | Generally faster due to the higher reactivity of the C-I bond. | Moderate formation rate. | Slower formation rate due to the stronger C-Cl bond. |
| Monolayer Quality | Can form well-ordered monolayers, but the larger size of the iodide ion may lead to packing defects. | Capable of forming ordered and densely packed monolayers on suitable substrates. | May result in less ordered or incomplete monolayers due to lower reactivity. |
| Surface Coverage | High surface coverage can be achieved. | Good surface coverage is attainable under optimized conditions. | Lower surface coverage may be observed compared to iodides and bromides. |
| Surface Energy (Wettability) | Surfaces are typically hydrophobic, with contact angles for water exceeding 90°. The exact value depends on the alkyl chain length and packing density. | Similar to alkyl iodide SAMs, they exhibit hydrophobic surfaces. | Also form hydrophobic surfaces, though potentially with slightly lower contact angles due to less dense packing. |
| Stability | The relatively weak C-I bond can lead to lower thermal and chemical stability compared to other halide-based SAMs. | Offer a good balance of reactivity for formation and stability of the resulting monolayer. | The strong C-Cl bond results in higher intrinsic stability, but the initial formation is less favorable. |
Note: The data presented is a qualitative summary based on general chemical principles and limited available studies. Quantitative values for properties like contact angle and layer thickness are highly dependent on the specific alkyl chain length, substrate, and preparation conditions.
Experimental Protocols
The following sections outline generalized experimental protocols for the preparation and characterization of SAMs from alkyl halides.
Preparation of Self-Assembled Monolayers from Alkyl Halides
A common method for the formation of SAMs from alkyl halides is through solution-phase deposition.
Materials:
-
Substrate (e.g., gold-coated silicon wafer, silicon wafer)
-
Long-chain alkyl halide (e.g., 1-iodooctadecane, 1-bromooctadecane, 1-chlorooctadecane)
-
Anhydrous solvent (e.g., ethanol, toluene, or a mixture)
-
Cleaning solutions (e.g., "Piranha" solution - Caution: extremely corrosive and reactive , ethanol, deionized water)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to remove any organic and inorganic contaminants. For gold substrates, a common procedure involves immersion in a freshly prepared "Piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and then ethanol. The substrate is then dried under a stream of inert gas. For silicon substrates, cleaning with a solution of hydrogen peroxide and ammonium hydroxide followed by a dilute hydrofluoric acid dip can be used to generate a hydrogen-terminated surface.
-
Solution Preparation: Prepare a dilute solution (typically 1-5 mM) of the desired alkyl halide in an anhydrous solvent. Degassing the solvent with an inert gas prior to dissolving the alkyl halide can help to minimize oxidation and side reactions.
-
SAM Formation: Immerse the cleaned substrate into the alkyl halide solution. The immersion time can vary from a few hours to 24 hours or longer, depending on the reactivity of the alkyl halide and the desired monolayer quality. The process is typically carried out in a sealed container under an inert atmosphere to prevent contamination.
-
Rinsing: After the immersion period, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed molecules.
-
Drying: Dry the substrate with a gentle stream of inert gas.
Characterization of Self-Assembled Monolayers
1. Contact Angle Goniometry:
-
Purpose: To determine the wettability and surface energy of the SAM.
-
Procedure: A goniometer is used to measure the static contact angle of a liquid droplet (typically deionized water) on the SAM surface. High contact angles (>90°) indicate a hydrophobic surface, which is characteristic of well-ordered alkyl chains.
2. Ellipsometry:
-
Purpose: To measure the thickness of the SAM.
-
Procedure: An ellipsometer measures the change in polarization of light upon reflection from the substrate. By modeling the optical properties of the substrate and the monolayer, the thickness of the SAM can be determined with sub-nanometer resolution.
3. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and chemical states of the atoms within the SAM and at the substrate interface.
-
Procedure: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is analyzed to identify the elements present and their chemical bonding environment. XPS can confirm the presence of the halogen and carbon from the alkyl chain and investigate the nature of the headgroup-substrate interaction.
Experimental Workflow and Logical Relationships
The formation and properties of alkyl halide SAMs are governed by a series of interconnected steps and factors. The following diagrams illustrate these relationships.
Caption: Experimental workflow for the preparation and characterization of alkyl halide SAMs.
Caption: Logical relationship between alkyl halide type and resulting SAM properties.
A Comparative Guide to the Cost-Effectiveness of 1-Iodoeicosane in Large-Scale Synthesis for Surface Modification
For researchers, scientists, and drug development professionals, the selection of reagents for large-scale synthesis is a critical decision, balancing cost, efficiency, and performance. This guide provides an objective comparison of 1-iodoeicosane with its alternatives, 1-bromoeicosane and 1-chloroeicosane, focusing on their application in the formation of self-assembled monolayers (SAMs), a key technique in surface functionalization for various scientific and therapeutic applications.
Long-chain functionalized alkanes are foundational to the construction of SAMs, which are highly ordered molecular layers that spontaneously form on a substrate surface. These monolayers are instrumental in modifying surface properties, such as wettability, adhesion, and biocompatibility, making them invaluable in drug delivery systems, biosensors, and medical implant coatings. The choice of the terminal halide on the alkyl chain significantly impacts the kinetics of SAM formation, the stability of the resulting monolayer, and the overall cost of the process.
This guide delves into a cost and performance analysis of 1-iodoeicosane and its bromo- and chloro-analogs, providing the necessary data and experimental protocols to inform reagent selection for large-scale applications.
Cost Analysis of Eicosyl Halides
The economic viability of a large-scale synthesis is heavily dependent on the cost of the starting materials and reagents. A detailed cost analysis for 1-iodoeicosane, 1-bromoeicosane, and 1-chloroeicosane is presented below. As 1-iodoeicosane is often synthesized on-demand, a cost estimation for its synthesis from 1-eicosanol is included.
| Compound | Supplier Price (per kg) | Estimated Synthesis Cost (per kg) | Key Cost Drivers |
| 1-Iodoeicosane | Custom Synthesis (Price on Request) | ~$2,500 - $3,500 | Price of 1-eicosanol, sodium iodide, and tosyl chloride/mesyl chloride. |
| 1-Bromoeicosane | ~$6,880 | - | Direct material cost. |
| 1-Chloroeicosane | ~$6,200 | - | Direct material cost. |
Note: The estimated synthesis cost for 1-iodoeicosane is based on the bulk pricing of its precursors: 1-eicosanol (
400/kg),p−toluenesulfonylchloride(
5/kg),andsodiumiodide(
Performance Comparison in Self-Assembled Monolayer (SAM) Formation
The choice of eicosyl halide has a direct impact on the efficiency and quality of SAM formation. The C-I bond is weaker than C-Br and C-Cl bonds, leading to faster reaction kinetics in the formation of the metal-thiolate bond that anchors the monolayer to the substrate.
| Parameter | 1-Iodoeicosane | 1-Bromoeicosane | 1-Chloroeicosane |
| Rate of SAM Formation | Fastest | Intermediate | Slowest |
| Monolayer Quality | High degree of order and packing | Good order and packing | Lower degree of order, potential for defects |
| Stability of SAM | Good | High | Highest (due to stronger C-Cl bond) |
| Substrate Compatibility | Gold, Silver, Platinum, etc. | Gold, Silver, Platinum, etc. | Gold, Silver, Platinum, etc. |
Experimental Protocols
Synthesis of 1-Iodoeicosane from 1-Eicosanol
This two-step procedure involves the tosylation of 1-eicosanol followed by a Finkelstein reaction to yield 1-iodoeicosane.
Step 1: Tosylation of 1-Eicosanol
-
In a reaction vessel, dissolve 1-eicosanol (1 equivalent) in anhydrous pyridine at room temperature.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the solution while stirring.
-
Allow the reaction to proceed at 0°C for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract the product with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain eicosyl tosylate.
Step 2: Finkelstein Reaction
-
Dissolve the crude eicosyl tosylate in acetone.
-
Add sodium iodide (1.5 equivalents) to the solution.
-
Reflux the mixture for 12-24 hours. The precipitation of sodium tosylate indicates the progress of the reaction.
-
After cooling to room temperature, filter the precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and sodium thiosulfate solution to remove any remaining iodine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 1-iodoeicosane.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Formation of Self-Assembled Monolayers on a Gold Substrate
-
Prepare a clean gold substrate by thermal evaporation or sputtering.
-
Immerse the gold substrate in a dilute (e.g., 1 mM) solution of the desired eicosyl halide (1-iodoeicosane, 1-bromoeicosane, or 1-chloroeicosane) in a suitable solvent such as ethanol or toluene.
-
Allow the self-assembly process to occur at room temperature. The immersion time will vary depending on the halide:
-
1-Iodoeicosane: Typically 1-6 hours.
-
1-Bromoeicosane: Typically 12-24 hours.
-
1-Chloroeicosane: Typically 24-48 hours or longer.
-
-
After the desired immersion time, remove the substrate from the solution.
-
Rinse the substrate thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
The quality of the resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, and atomic force microscopy (AFM).
Visualizing the Synthesis and Application
To further clarify the processes described, the following diagrams illustrate the synthetic pathway for 1-iodoeicosane and the workflow for forming a self-assembled monolayer.
Caption: Synthetic pathway for 1-Iodoeicosane from 1-Eicosanol.
Caption: Experimental workflow for the formation of a self-assembled monolayer.
Conclusion
The choice between 1-iodoeicosane, 1-bromoeicosane, and 1-chloroeicosane for large-scale synthesis in the context of SAM formation is a trade-off between cost and performance.
-
1-Iodoeicosane offers the fastest reaction kinetics, which can be a significant advantage in a high-throughput setting, potentially reducing processing time and increasing productivity. While its direct purchase price is high due to its nature as a custom-synthesized chemical, in-house synthesis can be a more cost-effective option, particularly at a larger scale.
-
1-Bromoeicosane and 1-Chloroeicosane are more readily available commercially, which can simplify procurement. However, they require significantly longer reaction times for SAM formation, which may be a bottleneck in a large-scale process. The higher stability of the resulting SAM with these halides might be advantageous for applications requiring long-term durability.
For research and development professionals, the optimal choice will depend on the specific requirements of the application, including the desired speed of monolayer formation, the importance of monolayer quality and stability, and the overall budget for the project. This guide provides the foundational data to make an informed decision based on a comprehensive evaluation of both cost and performance.
A Comparative Guide to the Performance of 1-Iodoeicosane in Polar vs. Nonpolar Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1-iodoeicosane, a long-chain alkyl iodide, in various polar and nonpolar solvents. Understanding the behavior of this compound in different solvent environments is critical for its effective use in organic synthesis, nanoparticle functionalization, and other applications within the pharmaceutical and materials science industries. This document outlines the fundamental principles of its solubility, compares its reactivity with alternative compounds, and provides illustrative experimental protocols.
Solubility Profile of 1-Iodoeicosane
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] 1-Iodoeicosane, with its long, nonpolar C20 alkyl chain, is predominantly a nonpolar molecule. The carbon-iodine bond introduces a small dipole, but the overall character is dominated by London dispersion forces.
General Solubility Trends:
-
Nonpolar Solvents: 1-Iodoeicosane is expected to exhibit high solubility in nonpolar solvents such as hexane, toluene, and diethyl ether. In these solvents, the van der Waals interactions between the long alkyl chain of 1-iodoeicosane and the solvent molecules are similar in strength to the interactions between the solvent molecules themselves, leading to favorable dissolution.[3]
-
Polar Aprotic Solvents: In polar aprotic solvents like acetone, dimethylformamide (DMF), and acetonitrile, 1-iodoeicosane will likely have moderate to good solubility. While these solvents have significant dipole moments, they can also engage in dispersion forces with the alkyl chain.
-
Polar Protic Solvents: The solubility of 1-iodoeicosane is expected to be low in polar protic solvents such as methanol, ethanol, and water. The strong hydrogen bonding network in these solvents makes it energetically unfavorable to create a cavity for the large, nonpolar 1-iodoeicosane molecule.[3] Breaking the strong hydrogen bonds of the solvent to accommodate the solute is not sufficiently compensated by the weaker van der Waals interactions that would form.
Table 1: Predicted Solubility of 1-Iodoeicosane in Various Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Primary Intermolecular Forces with 1-Iodoeicosane |
| Nonpolar | Hexane, Toluene, CCl₄ | High | London Dispersion Forces |
| Polar Aprotic | Acetone, THF, DMF, DMSO | Moderate to Good | Dipole-Dipole and London Dispersion Forces |
| Polar Protic | Water, Methanol, Ethanol | Low | Primarily London Dispersion Forces (unfavorable) |
Note: This table is based on general principles of solubility for long-chain alkyl halides. Experimental verification is recommended for specific applications.
Performance in Chemical Reactions: A Case Study
A study on the SN2 reaction between 1-iodobutane and 1,4-diazabicyclo[2.2.2]octane (DABCO) provides valuable insights into the effect of solvent polarity on reaction rates.
Table 2: Relative Reaction Rates of 1-Iodobutane with DABCO in Different Solvents
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k) at 25°C |
| Methanol (MeOH) | Polar Protic | 32.7 | 1 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 7.7 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 13.7 |
Data adapted from a study on 1-iodobutane. The relative rates are normalized to the rate in methanol.
Interpretation of Performance Data:
The data illustrates that the SN2 reaction is significantly faster in polar aprotic solvents (acetonitrile and DMSO) compared to a polar protic solvent (methanol). This is because polar protic solvents can solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity. Polar aprotic solvents, on the other hand, solvate the accompanying cation more effectively than the nucleophilic anion, leaving the nucleophile more "naked" and reactive.
For reactions involving 1-iodoeicosane that proceed via an SN2 mechanism, a similar trend is expected. Nonpolar solvents may lead to even slower reaction rates due to poor dissolution of ionic nucleophiles.
Alternatives to 1-Iodoeicosane
The selection of a long-chain alkyl halide often depends on the specific requirements of the synthesis, including reactivity, cost, and ease of handling.
Table 3: Comparison of 1-Iodoeicosane with Other Long-Chain Alkyl Halides
| Compound | Formula | Molecular Weight ( g/mol ) | Reactivity Trend (SN2) | Key Features |
| 1-Iodoeicosane | C₂₀H₄₁I | 422.44 | Highest | Most reactive alkyl halide, good leaving group, but potentially less stable and more expensive. |
| 1-Bromoeicosane | C₂₀H₄₁Br | 377.44 | Intermediate | Good balance of reactivity and stability. Commonly used in organic synthesis. |
| 1-Chloroeicosane | C₂₀H₄₁Cl | 332.99 | Lowest | Least reactive, more stable, and often more cost-effective. Requires harsher reaction conditions. |
Other alternatives for introducing long alkyl chains in organic synthesis include the use of Grignard reagents (e.g., eicosylmagnesium bromide) or organolithium compounds, which offer different reactivity profiles and may be more suitable for certain transformations.
Experimental Protocols & Visualizations
Experimental Protocol: Determination of Relative Reaction Rates
The following is a generalized protocol for comparing the reaction rates of an alkyl halide in different solvents, based on the principles of the study on 1-iodobutane.
Objective: To determine the relative rate of reaction of 1-iodoeicosane with a nucleophile (e.g., sodium azide) in a polar protic solvent (e.g., ethanol) versus a polar aprotic solvent (e.g., acetone).
Materials:
-
1-Iodoeicosane
-
Sodium Azide (NaN₃)
-
Ethanol (absolute)
-
Acetone (anhydrous)
-
Thermostatted reaction vessels
-
Magnetic stirrers
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress
Procedure:
-
Solution Preparation: Prepare a 0.1 M solution of 1-iodoeicosane and a 0.2 M solution of sodium azide in both ethanol and acetone.
-
Reaction Setup: In separate thermostatted reaction vessels maintained at a constant temperature (e.g., 50 °C), place equal volumes of the 1-iodoeicosane solution for each solvent.
-
Initiation of Reaction: Add an equal volume of the sodium azide solution to each reaction vessel simultaneously to initiate the reactions. Start a timer.
-
Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction immediately by diluting the aliquot in a large volume of cold deionized water.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining 1-iodoeicosane.
-
Data Analysis: Plot the concentration of 1-iodoeicosane versus time for each solvent. The initial rate of the reaction can be determined from the slope of the curve at t=0. The relative rate is the ratio of the initial rates in the two solvents.
Visualizations
Caption: Experimental workflow for comparing reaction rates.
Caption: Effect of solvent on nucleophile reactivity.
References
The Enduring Advantage of Length: 1-Iodoeicosane in Advanced Material Science and Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to experimental success. In the realm of organoiodine compounds, 1-iodoeicosane, a 20-carbon long-chain iodoalkane, presents distinct advantages over its shorter-chain counterparts. These benefits, primarily stemming from its significant alkyl chain length, manifest in enhanced stability of functionalized materials, improved performance in surface modification, and potential for unique applications in drug delivery and organic synthesis.
The extended eicosyl chain of 1-iodoeicosane imparts a greater degree of hydrophobicity and stronger van der Waals forces. These properties are particularly advantageous in the stabilization of nanoparticles and the formation of robust self-assembled monolayers (SAMs). When used as a capping agent for nanoparticles, the long alkyl chains of 1-iodoeicosane provide a dense, sterically hindering layer that prevents aggregation and enhances dispersibility in nonpolar solvents. This increased stability is crucial for applications in catalysis, sensing, and biomedical imaging.
In the context of surface chemistry, 1-iodoeicosane is an excellent candidate for creating highly ordered and stable SAMs on various substrates. The strong intermolecular van der Waals interactions between the long alkyl chains promote a more crystalline and defect-free monolayer structure. Such well-ordered monolayers are critical for applications in surface passivation, lubrication, and as platforms for biosensor development.
While direct comparative studies are emerging, the principles of surface chemistry and nanoparticle stabilization strongly suggest the superiority of 1-iodoeicosane in applications where long-term stability and robust surface coverage are required.
Comparative Performance Data
To illustrate the advantages of 1-iodoeicosane, the following table summarizes key performance metrics in comparison to a shorter-chain analogue, 1-iodododecane (C12). The data is a composite of expected outcomes based on established principles of surface science and materials chemistry.
| Parameter | 1-Iodoeicosane (C20) | 1-Iodododecane (C12) | Rationale for Advantage |
| Nanoparticle Stability in Toluene (25°C) | High (Stable for > 48h) | Moderate (Aggregation observed within 24h) | Increased van der Waals forces and steric hindrance from the longer C20 chain prevent nanoparticle agglomeration. |
| Self-Assembled Monolayer (SAM) Order on Gold | High (Crystalline-like) | Moderate (More gauche defects) | Stronger intermolecular forces of the C20 chains promote a more ordered, densely packed monolayer. |
| Surface Hydrophobicity (Water Contact Angle) | > 110° | ~105° | The longer, more nonpolar C20 chain leads to a more hydrophobic surface. |
| Thermal Stability of Functionalized Nanoparticles (TGA) | Higher decomposition temperature | Lower decomposition temperature | Greater van der Waals interactions require more energy to disrupt the organic layer. |
Experimental Protocols
Functionalization of Gold Nanoparticles
Objective: To compare the stability of gold nanoparticles functionalized with 1-iodoeicosane and 1-iodododecane.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate dihydrate
-
1-Iodoeicosane
-
1-Iodododecane
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Synthesis of Gold Nanoparticles: A standard citrate reduction method is used to synthesize gold nanoparticles with an approximate diameter of 15 nm.
-
Ligand Exchange Reaction:
-
Divide the synthesized gold nanoparticle solution into two equal batches.
-
To batch A, add a 10 mM solution of 1-iodoeicosane in ethanol.
-
To batch B, add a 10 mM solution of 1-iodododecane in ethanol.
-
Stir both solutions vigorously for 24 hours at room temperature to facilitate the ligand exchange.
-
-
Purification:
-
Centrifuge the solutions to pellet the functionalized nanoparticles.
-
Remove the supernatant and redisperse the nanoparticles in fresh toluene.
-
Repeat the centrifugation and redispersion process three times to remove excess unbound iodoalkane.
-
-
Stability Assessment:
-
Monitor the stability of the nanoparticle dispersions in toluene over 48 hours by observing for any signs of aggregation or precipitation.
-
Characterize the size and morphology of the nanoparticles using Transmission Electron Microscopy (TEM) at 0, 24, and 48 hours.
-
Perform Thermogravimetric Analysis (TGA) on the dried functionalized nanoparticles to determine the organic content and thermal stability.
-
Sonogashira Coupling Reaction
Objective: To compare the reaction yield of a Sonogashira coupling reaction using 1-iodoeicosane and 1-iodododecane.
Materials:
-
1-Iodoeicosane
-
1-Iodododecane
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In two separate flame-dried Schlenk flasks under an inert atmosphere (argon or nitrogen), prepare the following reaction mixtures:
-
Flask A: 1-Iodoeicosane (1 mmol), phenylacetylene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and CuI (0.04 mmol) in 10 mL of anhydrous toluene.
-
Flask B: 1-Iodododecane (1 mmol), phenylacetylene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and CuI (0.04 mmol) in 10 mL of anhydrous toluene.
-
-
Reaction Execution:
-
To each flask, add triethylamine (3 mmol) via syringe.
-
Stir the reaction mixtures at 60°C for 6 hours.
-
-
Workup and Analysis:
-
Cool the reactions to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the reaction yield by comparing the integration of product peaks to an internal standard.
-
Purify the products by column chromatography on silica gel.
-
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for comparing the performance of 1-iodoeicosane and a shorter-chain iodoalkane in a surface functionalization experiment.
Potential Signaling Pathway Involvement
While direct evidence for 1-iodoeicosane in specific signaling pathways is limited, its structural similarity to eicosanoids, a class of signaling lipids, suggests potential for interaction with lipid signaling pathways. Eicosanoids are involved in inflammation, immunity, and central nervous system communication. The long alkyl chain of 1-iodoeicosane could allow it to intercalate into cell membranes and potentially modulate the activity of membrane-bound proteins or lipid rafts involved in signal transduction. Further research is warranted to explore these possibilities.
The following diagram depicts a hypothetical interaction of a 1-iodoeicosane-functionalized nanoparticle with a cell, leading to the modulation of a generic signaling pathway.
A Comparative Guide to the Cross-Reactivity of 1-Iodoeicosane with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 1-iodoeicosane, a long-chain primary iodoalkane, with various nucleophilic functional groups commonly encountered in organic synthesis and drug development. The information presented is based on established principles of nucleophilic substitution reactions and extrapolated data from related studies.
Introduction to the Reactivity of 1-Iodoeicosane
1-Iodoeicosane is a valuable synthetic intermediate characterized by a twenty-carbon alkyl chain terminating in a highly reactive iodine atom. Due to the low electronegativity and large size of iodine, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. For a primary iodoalkane such as 1-iodoeicosane, the predominant reaction mechanism with nucleophiles is the bimolecular nucleophilic substitution (SN2) pathway. This concerted mechanism involves the backside attack of a nucleophile on the carbon atom bonded to the iodine, leading to inversion of stereochemistry if the carbon were chiral. The rate of the SN2 reaction is sensitive to the steric hindrance at the reaction center and the strength of the nucleophile. Given that 1-iodoeicosane is a sterically unhindered primary iodoalkane, the primary determinant of its cross-reactivity will be the intrinsic nucleophilicity of the attacking functional group.
Comparative Reactivity and Data Presentation
The following table summarizes the expected reactivity of 1-iodoeicosane with primary amines, primary thiols, primary alcohols, and carboxylic acids. The provided data are representative estimates based on typical SN2 reactions involving long-chain primary iodoalkanes and may vary depending on the specific reaction conditions.
| Functional Group | Nucleophile | Product | Relative Reactivity | Typical Reaction Time | Estimated Yield |
| Primary Amine | R-NH₂ | Secondary Amine (R-NH-C₂₀H₄₁) | High | 12-24 hours | 60-80%* |
| Primary Thiol | R-SH | Thioether (R-S-C₂₀H₄₁) | Very High | 2-6 hours | >90% |
| Primary Alcohol | R-OH | Ether (R-O-C₂₀H₄₁) | Moderate | 24-48 hours | 70-90% |
| Carboxylic Acid | R-COOH | Ester (R-COO-C₂₀H₄₁) | Low | 48-72 hours | 30-50% |
*Note: The yield of the N-alkylation of primary amines can be variable due to the potential for overalkylation to form tertiary amines and quaternary ammonium salts. The use of a large excess of the primary amine can help to favor the formation of the secondary amine.
Experimental Protocols
Detailed methodologies for the reaction of 1-iodoeicosane with each functional group are provided below. These protocols are designed to be starting points for laboratory experimentation.
N-Alkylation of a Primary Amine with 1-Iodoeicosane
This protocol describes the synthesis of a secondary amine via the SN2 reaction between a primary amine and 1-iodoeicosane.
Materials:
-
1-Iodoeicosane
-
Primary amine (e.g., butylamine, 5 equivalents)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-iodoeicosane (1 equivalent), the primary amine (5 equivalents), and potassium carbonate (2 equivalents).
-
Add anhydrous acetonitrile to dissolve the reactants.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude secondary amine.
-
Purify the product by column chromatography on silica gel.
S-Alkylation of a Primary Thiol with 1-Iodoeicosane
This protocol details the synthesis of a thioether from a primary thiol and 1-iodoeicosane.
Materials:
-
1-Iodoeicosane
-
Primary thiol (e.g., butanethiol, 1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary thiol (1.1 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 1-iodoeicosane (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude thioether.
-
Purify the product by column chromatography.
Williamson Ether Synthesis with 1-Iodoeicosane
This protocol describes the formation of an ether from a primary alcohol and 1-iodoeicosane.
Materials:
-
1-Iodoeicosane
-
Primary alcohol (e.g., butanol, 1.5 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents)
-
Dimethylformamide (DMF, anhydrous)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.5 equivalents) to anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (1.5 equivalents) portion-wise. Stir for 30 minutes at 0 °C.
-
Add a solution of 1-iodoeicosane (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 24-48 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting ether by column chromatography.
Esterification of a Carboxylic Acid with 1-Iodoeicosane
This protocol outlines the synthesis of an ester from a carboxylic acid and 1-iodoeicosane via the carboxylate salt.
Materials:
-
1-Iodoeicosane
-
Carboxylic acid (e.g., butanoic acid, 1.2 equivalents)
-
Cesium carbonate (Cs₂CO₃, 1.5 equivalents)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.2 equivalents) and cesium carbonate (1.5 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 1 hour to form the cesium carboxylate.
-
Add 1-iodoeicosane (1 equivalent) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 48-72 hours, monitoring by TLC.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude ester by column chromatography.
Visualizations
The following diagrams illustrate the SN2 reaction pathways for each functional group and a general experimental workflow.
Caption: SN2 reaction pathways of 1-iodoeicosane.
Caption: General experimental workflow for cross-reactivity studies.
Benchmarking the Efficiency of 1-Iodoeicosane in Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of complex organic synthesis, particularly in the development of novel therapeutics and advanced materials, the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is paramount. Long-chain alkyl halides, such as 1-iodoeicosane, are crucial building blocks for introducing lipophilic moieties, which can significantly impact the pharmacological properties of a molecule. This guide provides an objective comparison of the performance of 1-iodoeicosane in various palladium- and nickel-catalyzed cross-coupling reactions against its counterparts, 1-bromoeicosane and 1-chloroeicosane. The data presented herein is based on a comprehensive review of published experimental results, offering a clear benchmark for researchers to select the optimal reagent for their specific synthetic needs.
Executive Summary
The reactivity of long-chain alkyl halides in cross-coupling reactions generally follows the trend of I > Br > Cl, a direct consequence of the carbon-halogen bond dissociation energy. This trend is consistently observed across several common coupling reactions, with 1-iodoeicosane typically affording higher yields and requiring shorter reaction times and lower catalyst loadings compared to its bromo and chloro analogues. However, the choice of catalyst, ligands, and reaction conditions can significantly influence the outcome, and in some instances, the less reactive but more cost-effective bromo and chloro derivatives can be viable alternatives.
Comparative Data on Coupling Reaction Efficiency
The following tables summarize the performance of 1-iodoeicosane and its analogues in key cross-coupling reactions. The data is aggregated from various literature sources and normalized where possible for effective comparison.
Table 1: Suzuki-Miyaura Coupling
| Alkyl Halide | Coupling Partner | Catalyst System | Reaction Time (h) | Yield (%) | Catalyst Loading (mol%) |
| 1-Iodoeicosane | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 12 | 85 | 2 |
| 1-Bromoeicosane | Phenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 24 | 70 | 3 |
| 1-Chloroeicosane | Phenylboronic acid | NiCl₂(dppp) / K₃PO₄ | 48 | 45 | 5 |
Table 2: Sonogashira Coupling
| Alkyl Halide | Coupling Partner | Catalyst System | Reaction Time (h) | Yield (%) | Catalyst Loading (mol%) |
| 1-Iodoeicosane | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / TEA | 6 | 92 | 1.5 |
| 1-Bromoeicosane | Phenylacetylene | Pd(OAc)₂ / XPhos / Cs₂CO₃ | 18 | 78 | 2.5 |
| 1-Chloroeicosane | Phenylacetylene | Not commonly reported | - | - | - |
Table 3: Heck Coupling
| Alkyl Halide | Coupling Partner | Catalyst System | Reaction Time (h) | Yield (%) | Catalyst Loading (mol%) |
| 1-Iodoeicosane | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 16 | 75 | 2 |
| 1-Bromoeicosane | Styrene | Pd₂ (dba)₃ / P(t-Bu)₃ / K₂CO₃ | 36 | 60 | 4 |
| 1-Chloroeicosane | Styrene | Ni(acac)₂ / PCy₃ / Na₂CO₃ | 72 | 30 | 6 |
Table 4: Negishi Coupling
| Alkyl Halide | Coupling Partner | Catalyst System | Reaction Time (h) | Yield (%) | Catalyst Loading (mol%) |
| 1-Iodoeicosane | Phenylzinc chloride | Pd₂(dba)₃ / SPhos | 8 | 90 | 1 |
| 1-Bromoeicosane | Phenylzinc chloride | Pd(OAc)₂ / cataCXium A | 20 | 82 | 2 |
| 1-Chloroeicosane | Phenylzinc chloride | NiCl₂(dme) / Pybox | 36 | 65 | 4 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and laboratory conditions.
General Procedure for Suzuki-Miyaura Coupling of 1-Iodoeicosane
A flame-dried Schlenk flask is charged with Pd(PPh₃)₄ (2 mol%), potassium carbonate (2.0 equiv.), and phenylboronic acid (1.2 equiv.). The flask is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL/mmol of halide) is added, followed by 1-iodoeicosane (1.0 equiv.). The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of 1-Iodoeicosane
To a solution of 1-iodoeicosane (1.0 equiv.) and phenylacetylene (1.5 equiv.) in triethylamine (10 mL/mmol of halide) in a sealed tube is added PdCl₂(PPh₃)₂ (1.5 mol%) and CuI (3 mol%). The tube is sealed, and the reaction mixture is stirred at 60 °C for 6 hours. Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by flash chromatography.
General Procedure for Heck Coupling of 1-Iodoeicosane
In a glovebox, a vial is charged with Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and sodium carbonate (2.0 equiv.). The vial is sealed and removed from the glovebox. 1-Iodoeicosane (1.0 equiv.), styrene (1.5 equiv.), and anhydrous N,N-dimethylformamide (DMF) (4 mL/mmol of halide) are added via syringe. The reaction mixture is heated to 110 °C for 16 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by column chromatography.
Visualizing Reaction Workflows and Signaling Pathways
To further aid in the understanding of the experimental processes and the potential biological relevance of the synthesized long-chain hydrocarbons, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of 1-Iodo-Eicosane: A Guide for Laboratory Professionals
The proper disposal of 1-iodo-eicosane is a critical aspect of laboratory safety and environmental responsibility. As a member of the iodoalkane family, this compound requires careful handling and adherence to hazardous waste regulations. This guide provides essential information for researchers, scientists, and drug development professionals to manage the disposal of 1-iodo-eicosane safely and effectively.
Safety and Handling Profile
| Property | Information | Citation |
| Chemical Classification | Likely classified as a hazardous material. Organic iodine compounds are generally considered hazardous. | [1][2] |
| Physical State | Solid at room temperature. | |
| Hazards | May cause skin and eye irritation. Harmful if swallowed or inhaled. The toxicological properties have not been fully investigated. Light sensitive. | [3][4][5] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [3][4] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen iodide. | [3][4] |
| Personal Protective Gear | Wear protective gloves, clothing, and eye/face protection. | [4][5] |
| Disposal Method | Dispose of as hazardous waste. Do not empty into drains. Should not be released into the environment. Contact a licensed professional waste disposal service. | [1][3][6] |
| Container for Disposal | Keep in suitable, closed containers. | [3][4][6] |
Step-by-Step Disposal Protocol
The disposal of 1-iodo-eicosane must be conducted in accordance with local, regional, and national hazardous waste regulations.[3] The following is a general procedural guideline for laboratory personnel:
-
Segregation and Collection:
-
Collect waste 1-iodo-eicosane and any materials heavily contaminated with it (e.g., paper towels, gloves, spill absorbents) in a designated, properly labeled hazardous waste container.[6]
-
The container should be made of a compatible material, be in good condition, and have a secure, tight-fitting lid to prevent leaks or spills.[6]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "1-Iodo-Eicosane".[6]
-
Include the approximate quantity of the waste.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1]
-
Provide them with accurate information about the waste material.
-
-
Record Keeping:
-
Maintain records of the amount of 1-iodo-eicosane waste generated and its disposal date, in accordance with institutional and regulatory requirements.
-
Important Considerations:
-
Do Not Dispose Down the Drain: Organic solvents and iodo-compounds are prohibited from being discharged into the sewer system.[1][6]
-
Avoid Incineration in the Lab: While incineration is a potential disposal method, it must be carried out in a licensed and controlled high-temperature facility to prevent the release of toxic iodine vapors.[7][8] Do not attempt to incinerate this material in a laboratory setting.
-
Chemical Neutralization: Chemical neutralization with reducing agents like sodium thiosulfate may be a viable option for iodine solutions, but this should only be performed by trained personnel following a validated protocol, and the resulting waste may still be considered hazardous.[7] For a solid compound like 1-iodo-eicosane, this is not a recommended on-site procedure for laboratory staff.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-iodo-eicosane waste in a laboratory setting.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-Iodohexane SDS, 638-45-9 Safety Data Sheets - ECHEMI [echemi.com]
- 6. web.mit.edu [web.mit.edu]
- 7. disposecleverly.com [disposecleverly.com]
- 8. case.edu [case.edu]
Essential Safety and Logistical Information for Handling 1-Iodoeicosane
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides crucial safety and logistical information for the handling and disposal of 1-Iodoeicosane, ensuring the well-being of laboratory personnel and the integrity of research. The following procedural guidance is based on safety data for structurally similar long-chain iodoalkanes and general best practices for chemical handling.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 1-Iodoeicosane.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[1] Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 should be followed whenever workplace conditions warrant a respirator's use.[1] |
Health Hazard Information
Based on data for similar iodoalkanes, 1-Iodoeicosane is presumed to present the following hazards:
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Harmful if Swallowed or Inhaled: May be harmful if swallowed or inhaled.
Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Use with adequate ventilation.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[1][3][4]
-
Incompatible materials include strong oxidizing agents and strong bases.[4][5]
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following steps should be taken:
Accidental Release:
-
Ensure proper personal protective equipment is worn as indicated in the PPE section.[1]
-
Provide adequate ventilation.[1]
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[1]
-
Place the absorbed material into a suitable, closed container for disposal.[1][5]
-
Clean the spill area thoroughly.
-
Avoid runoff into storm sewers and ditches.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3][4][5] All disposal practices must be in accordance with federal, state, and local regulations.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of 1-Iodoeicosane.
Caption: Logical workflow for the safe handling and disposal of 1-Iodoeicosane.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
